2,4-Dibromothiazole-5-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMOYJYPQAAQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568968 | |
| Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139669-96-8 | |
| Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromothiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dibromothiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target molecule.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of bromine atoms and a carboxylic acid group onto the thiazole scaffold can significantly modulate its physicochemical properties and biological activity, making this compound a valuable building block for the synthesis of novel bioactive molecules and functional materials. This guide outlines a robust synthetic route and detailed characterization methods for this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the formation of the precursor, 2,4-dibromothiazole, from thiazolidine-2,4-dione. The subsequent step involves a selective lithiation at the 5-position followed by carboxylation.
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dibromothiazole
Materials:
-
Thiazolidine-2,4-dione
-
Phosphorus oxybromide (POBr₃)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add thiazolidine-2,4-dione (1 equivalent).
-
Add phosphorus oxybromide (3-5 equivalents) portion-wise. Caution: The reaction is exothermic.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dibromothiazole.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,4-dibromothiazole as a solid.
Step 2: Synthesis of this compound
Materials:
-
2,4-Dibromothiazole
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dibromothiazole (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, crush a sufficient amount of dry ice.
-
Carefully transfer the lithiated thiazole solution via cannula onto the crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with 1 M HCl until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄HBr₂NO₂S |
| Molecular Weight | 286.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 139669-96-8 |
Spectroscopic Data
Note: The following spectroscopic data are predicted based on the analysis of similar structures and general principles of spectroscopy, as direct experimental data for this specific compound is not widely available in the literature.
The ¹H NMR spectrum of this compound is expected to show a single, broad singlet in the downfield region corresponding to the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (Carboxylic) |
| ~140 - 145 | C-Br (C2) |
| ~125 - 130 | C-Br (C4) |
| ~115 - 120 | C-COOH (C5) |
The FTIR spectrum is crucial for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1500 | Medium | C=N stretch (Thiazole ring) |
| ~1300 | Medium | C-O stretch |
| ~700 | Strong | C-Br stretch |
Mass spectrometry will confirm the molecular weight of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).
| m/z | Interpretation |
| 285, 287, 289 | [M-H]⁻ isotopic cluster for C₄Br₂NO₂S⁻ |
| 241, 243, 245 | [M-COOH]⁻ fragment |
Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterizing the synthesized compound.
An In-depth Technical Guide to 2,4-Dibromothiazole-5-carboxylic Acid: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromothiazole-5-carboxylic acid and its derivatives have emerged as pivotal building blocks in organic synthesis, offering a versatile scaffold for the construction of complex, biologically active molecules. The strategic placement of two bromine atoms and a carboxylic acid group on the thiazole ring provides multiple reaction sites for functionalization, making it a valuable tool in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its use in research and development.
Introduction
The thiazole nucleus is a prominent heterocyclic motif found in a wide array of pharmaceuticals, natural products, and functional materials. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. The introduction of bromine atoms and a carboxylic acid functionality onto the thiazole ring, as in this compound, further enhances its synthetic utility. The bromine atoms serve as excellent leaving groups for cross-coupling reactions, enabling the introduction of diverse substituents, while the carboxylic acid group provides a handle for amide bond formation and other modifications. This guide will delve into the synthetic strategies to access this versatile building block and explore its application in key organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄HBr₂NO₂S | [1] |
| Molecular Weight | 286.93 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically >95% | [1] |
| CAS Number | 139669-96-8 | |
| InChI Key | VHMOYJYPQAAQJZ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the construction of a substituted thiazole ring followed by functional group manipulations. A common and effective strategy involves the synthesis of an amino-thiazole ester, followed by diazotization and bromination reactions.
Synthesis of Ethyl 2-Aminothiazole-5-carboxylate
A reliable method to synthesize the key intermediate, ethyl 2-aminothiazole-5-carboxylate, is through the Hantzsch thiazole synthesis.
Experimental Protocol:
-
To a solution of ethyl β-ethoxyacrylate in a suitable solvent, add N-bromosuccinimide (NBS) portion-wise at a low temperature to effect bromination.
-
After the bromination is complete, add thiourea to the reaction mixture.
-
Heat the mixture to facilitate the cyclization and formation of the thiazole ring.
-
Upon completion, the reaction is worked up to isolate the ethyl 2-aminothiazole-5-carboxylate product.
A detailed protocol for a similar synthesis reports a yield of 70-95% for ethyl 2-aminothiazole-5-carboxylate.[1]
Synthesis of Ethyl 2,4-Dibromothiazole-5-carboxylate
The conversion of the amino group to a bromine atom can be achieved via a Sandmeyer-type reaction, followed by bromination at the 4-position.
Experimental Protocol:
-
Diazotization and Bromination (Sandmeyer Reaction): Dissolve ethyl 2-aminothiazole-5-carboxylate in an acidic medium and treat with a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) at low temperature to form the diazonium salt.
-
Introduce a copper(I) bromide solution to the diazonium salt to facilitate the substitution of the diazonium group with a bromine atom, yielding ethyl 2-bromothiazole-5-carboxylate.
-
Bromination at the 4-position: The resulting ethyl 2-bromothiazole-5-carboxylate can then be brominated at the 4-position using a suitable brominating agent, such as N-bromosuccinimide (NBS) in an appropriate solvent.
Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Experimental Protocol:
-
Dissolve ethyl 2,4-dibromothiazole-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the reaction mixture under reflux until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.
-
The solid product is then collected by filtration, washed with water, and dried.
General hydrolysis procedures for similar esters report high yields.
Applications in Organic Synthesis
This compound is a versatile building block for a variety of organic transformations, primarily leveraging the reactivity of the two bromine atoms and the carboxylic acid functionality.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the C2 and C4 positions of the thiazole ring are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The reactivity of the two bromine atoms can often be differentiated based on the reaction conditions, allowing for selective functionalization.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the dibromothiazole with boronic acids or their esters.
General Experimental Protocol:
-
To a reaction vessel containing the ethyl 2,4-dibromothiazole-5-carboxylate, add the desired aryl or vinyl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
Yields for Suzuki-Miyaura couplings of similar brominated heterocycles are generally moderate to high, depending on the substrates and reaction conditions.
The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable for further transformations or for their electronic properties.
General Experimental Protocol:
-
To a solution of ethyl 2,4-dibromothiazole-5-carboxylate in a suitable solvent (e.g., THF, DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Yields for Sonogashira couplings can vary widely depending on the substrates and catalyst system used, but are often in the good to excellent range.
The Heck reaction facilitates the coupling of the dibromothiazole with alkenes to form substituted alkenes.
General Experimental Protocol:
-
Combine ethyl 2,4-dibromothiazole-5-carboxylate, the alkene, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).
-
Heat the reaction mixture under an inert atmosphere.
-
After completion, cool the reaction, filter off any solids, and purify the product.
Yields for Heck reactions are substrate-dependent but can be high for reactive alkenes.
Amide Bond Formation
The carboxylic acid group of this compound is a key functional handle for the synthesis of amides, which are prevalent in bioactive molecules.
General Experimental Protocol (using HATU):
-
To a solution of this compound in a polar aprotic solvent (e.g., DMF, DCM), add the desired amine, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base (e.g., DIPEA, triethylamine).
-
Stir the reaction mixture at room temperature until the starting materials are consumed.
-
Perform an aqueous workup and purify the resulting amide by column chromatography or recrystallization.
Amide coupling reactions using HATU are generally high-yielding.
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for the synthesis and functionalization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Functionalization pathways for this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its facile preparation and the presence of multiple, orthogonally reactive functional groups allow for the efficient construction of a diverse range of complex molecules. The palladium-catalyzed cross-coupling reactions at the bromine-substituted positions and the amide bond formation at the carboxylic acid moiety provide a powerful toolkit for medicinal chemists and materials scientists. This guide has provided a comprehensive overview of the synthesis and reactivity of this important scaffold, offering detailed protocols and workflows to aid in its practical application in the laboratory. Further exploration of the reactivity of this building block is expected to lead to the discovery of novel bioactive compounds and advanced materials.
References
An In-depth Technical Guide on the Spectroscopic Data of 2,4-Dibromothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2,4-dibromothiazole-5-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on a predictive analysis based on the compound's structural features and data from closely related analogs. This guide is intended to assist researchers in the identification and characterization of this and similar molecules.
Chemical Structure and Properties
-
IUPAC Name: 2,4-Dibromo-1,3-thiazole-5-carboxylic acid
-
Molecular Formula: C₄HBr₂NO₂S
-
Molecular Weight: 286.93 g/mol
-
CAS Number: 139669-96-8
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds, including other substituted thiazoles and carboxylic acids.
Table 1: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 13.0 - 14.0 | Broad Singlet | The acidic proton of the carboxylic acid is expected to be highly deshielded and may exchange with D₂O. |
| ¹³C | ~160 - 165 | Singlet | Carbonyl carbon of the carboxylic acid. The chemical shift is influenced by the electronegative bromine atoms and the thiazole ring. |
| ¹³C | ~140 - 145 | Singlet | Quaternary carbon at position 2 of the thiazole ring, bonded to bromine. |
| ¹³C | ~125 - 130 | Singlet | Quaternary carbon at position 4 of the thiazole ring, bonded to bromine. |
| ¹³C | ~135 - 140 | Singlet | Quaternary carbon at position 5 of the thiazole ring, bonded to the carboxylic acid group. |
Table 2: Predicted FT-IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong | Stretching |
| C-O (Carboxylic Acid) | 1210 - 1320 | Medium-Strong | Stretching |
| C=N (Thiazole Ring) | 1500 - 1600 | Medium | Stretching |
| C-Br | 500 - 600 | Medium-Strong | Stretching |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 285/287/289 | Molecular ion peak showing a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio). |
| [M-OH]⁺ | 268/270/272 | Loss of the hydroxyl group from the carboxylic acid. |
| [M-COOH]⁺ | 240/242/244 | Loss of the entire carboxylic acid group. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument parameters may need to be optimized for specific samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters: spectral width of 15-20 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Use the same sample as for ¹H NMR.
-
Acquire the spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 512 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or GC inlet.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in either positive or negative ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide to 2,4-Dibromothiazole-5-carboxylic Acid (CAS Number: 139669-96-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2,4-Dibromothiazole-5-carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon information from closely related thiazole derivatives to provide a thorough understanding for research and development purposes.
Core Properties and Data
This compound is a halogenated thiazole derivative, a class of compounds recognized for its diverse biological activities. The presence of bromine atoms and a carboxylic acid group on the thiazole ring suggests its potential as a versatile building block in medicinal chemistry.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 139669-96-8 | N/A |
| Molecular Formula | C₄HBr₂NO₂S | [1] |
| Molecular Weight | 286.93 g/mol | [1] |
| Appearance | Solid | N/A |
| Boiling Point | 387.1 °C at 760 mmHg | N/A |
| Melting Point | Data not available for this specific compound. The related compound 2,4-Dibromothiazole has a melting point of 80-84 °C.[2] | N/A |
| Density | Data not available for this specific compound. The related compound 2,4-Dibromothiazole has a density of 2.324 g/cm³.[3] | N/A |
| Purity | ≥95% | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related thiazole and carboxylic acid-containing compounds, the following spectral characteristics can be anticipated:
| Spectroscopy | Expected Characteristics |
| ¹H NMR | A single proton signal for the hydrogen on the thiazole ring, likely appearing as a singlet. The carboxylic acid proton would exhibit a broad singlet, typically downfield. |
| ¹³C NMR | Resonances corresponding to the four carbons of the thiazole ring and the carboxylic acid carbon. The carbons attached to bromine would be influenced by the halogen's electronegativity. |
| FT-IR | Characteristic broad O-H stretch of a carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-N and C-S stretching vibrations from the thiazole ring. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and isotopic peaks characteristic of the two bromine atoms. |
Synthesis Protocol
A general method for the synthesis of this compound has been described. The following is a representative experimental protocol.
Synthesis of this compound
This synthesis involves the oxidation of a 2,4-dibromothiazole-5-carbaldehyde precursor.
Materials:
-
2,4-dibromothiazole-5-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A suspension of 2,4-dibromothiazole-5-carbaldehyde in water is heated.
-
Solid potassium permanganate is added portion-wise to the hot suspension.
-
The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the mixture is filtered to remove manganese dioxide.
-
The filtrate is cooled and then acidified with concentrated hydrochloric acid.
-
The resulting precipitate, this compound, is collected by filtration.
Potential Biological Activities and Signaling Pathways
While specific biological activities of this compound are not extensively documented, the broader class of thiazole derivatives has been the subject of intense research in drug discovery. These compounds have demonstrated a wide range of pharmacological effects, including anticancer, antibacterial, and antiviral activities.[4][5][6][7][8]
Anticancer Activity
Thiazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[4][5][9] For instance, some thiazole-containing compounds are known to target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2,4-Dibromothiazole | 4175-77-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,4-Dibromothiazole CAS 4175-77-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jchemrev.com [jchemrev.com]
- 8. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 2,4-Dibromothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,4-Dibromothiazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis.
Introduction
This compound is a halogenated thiazole derivative of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. The presence of two bromine atoms and a carboxylic acid group on the thiazole ring offers multiple reaction sites for further chemical modifications, making it a versatile intermediate. This guide outlines a reliable two-step synthetic pathway, commencing with the preparation of the key intermediate, 2,4-dibromothiazole, followed by its regioselective carboxylation.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of a readily available starting material, 1,3-thiazolidine-2,4-dione, into 2,4-dibromothiazole. The subsequent step is the introduction of a carboxylic acid group at the 5-position of the thiazole ring via a lithiation reaction followed by quenching with carbon dioxide.
Caption: Overall synthetic route for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 2,4-Dibromothiazole from 1,3-Thiazolidine-2,4-dione
A cost-effective and high-yielding method for the synthesis of 2,4-dibromothiazole involves the use of phosphorus pentoxide and tetrabutylammonium bromide.[1]
Reaction Scheme:
Caption: Synthesis of 2,4-Dibromothiazole.
Experimental Protocol:
To a round-bottom flask equipped with a reflux condenser, 1,3-thiazolidine-2,4-dione (1.0 eq), phosphorus pentoxide (5.0 eq), and tetrabutylammonium bromide (2.3 eq) are added. Toluene is added as the solvent, and the mixture is heated to a gentle reflux for 20 hours. After cooling to room temperature, a saturated solution of sodium carbonate is added to neutralize the reaction mixture. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by passing it through a short silica plug using hexanes as the eluent to afford 2,4-dibromothiazole as a white solid.[1]
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| 1,3-Thiazolidine-2,4-dione | P₂O₅, Bu₄NBr | Toluene | 20 | Reflux | 85-91 | [1] |
Step 2: Carboxylation of 2,4-Dibromothiazole
The introduction of the carboxylic acid group at the 5-position of 2,4-dibromothiazole is achieved through lithiation with n-butyllithium followed by quenching with solid carbon dioxide (dry ice).[2][3] This reaction is highly sensitive to temperature and must be carried out under anhydrous conditions.[4]
Reaction Scheme:
Caption: Carboxylation of 2,4-Dibromothiazole.
Experimental Protocol:
Under a positive pressure of an inert gas (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with 2,4-dibromothiazole (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath. To this solution, n-butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete lithiation. The reaction mixture is then transferred via cannula to a flask containing an excess of freshly crushed or milled dry ice under an inert atmosphere. The mixture is allowed to slowly warm to room temperature. The reaction is then quenched with water, and the organic solvent is removed. The aqueous layer is washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 2-3 with 1 M HCl, resulting in the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.[3]
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dibromothiazole | 1. n-BuLi2. CO₂ (s) | THF | 1 (for lithiation) | -78 | >90 (estimated based on similar reactions) | [3] |
Summary
The synthesis of this compound can be reliably performed in two high-yielding steps from commercially available starting materials. The first step, the bromination of 1,3-thiazolidine-2,4-dione, provides the key intermediate 2,4-dibromothiazole. The subsequent carboxylation at the 5-position via lithiation and quenching with carbon dioxide furnishes the final product. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to synthesize this valuable chemical intermediate. Careful control of reaction conditions, particularly temperature and moisture, is critical for achieving high yields, especially in the carboxylation step.
References
- 1. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
Chemical structure and IUPAC name of 2,4-Dibromothiazole-5-carboxylic acid
An In-depth Technical Guide to 2,4-Dibromothiazole-5-carboxylic Acid
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical structure, IUPAC name, physicochemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry.
The molecular structure of this compound consists of a five-membered thiazole ring substituted with bromine atoms at positions 2 and 4, and a carboxylic acid group at position 5.
IUPAC Name: 2,4-dibromo-1,3-thiazole-5-carboxylic acid[1]
References
The Advent of Substituted Bromothiazoles: A Technical Guide to Their Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] The introduction of bromine substituents onto this versatile scaffold has proven to be a pivotal strategy in the development of novel therapeutic agents, offering a powerful tool for modulating physicochemical properties and biological activity. This in-depth technical guide explores the discovery and history of substituted bromothiazoles, providing a comprehensive overview of their synthesis, key experimental protocols, and their role in drug discovery.
Early Discoveries and the Dawn of Thiazole Chemistry
The history of substituted bromothiazoles is intrinsically linked to the broader history of thiazole chemistry, which began in the late 19th century. The seminal work of Arthur Hantzsch in 1887 laid the foundation for thiazole synthesis with his development of a method reacting α-haloketones with thioamides.[2][3][4] This reaction, now famously known as the Hantzsch thiazole synthesis, remains a widely used and reliable method for constructing the thiazole ring.[2]
Early investigations into the reactivity of the thiazole ring revealed that it could undergo electrophilic substitution reactions, with bromination being a key transformation. The calculated pi-electron density of the thiazole ring indicates that C5 is the primary site for electrophilic substitution.[3] However, the reactivity of the thiazole ring is complex, with the nitrogen atom influencing the electron distribution and the positions of substitution.
The Synthesis of Bromothiazoles: A Journey of Methodological Refinement
The preparation of simple bromothiazoles has been a subject of study for over a century, with significant efforts focused on developing efficient and selective bromination methods. A comprehensive study by Rasmussen and co-workers in 2017 revisited and optimized the synthesis of the complete family of bromothiazoles, including 2-bromothiazole, 4-bromothiazole, 5-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole.[5][6][7] Their work largely relies on sequential bromination and debromination steps, providing reliable methods for accessing these key building blocks.
Key Synthetic Strategies for Bromothiazoles
The following table summarizes the optimized methods for the synthesis of the parent bromothiazoles, with data extracted from the work of Rasmussen et al. (2017).
| Compound | Starting Material | Key Reagents | Reaction Conditions | Yield (%) |
| 2-Bromothiazole | 2-Aminothiazole | NaNO₂, HBr, CuBr₂ | 0 °C to rt | 85-91 |
| 4-Bromothiazole | 2,4-Dibromothiazole | n-BuLi, THF | -78 °C | 83-86 |
| 5-Bromothiazole | Thiazole | NBS, MeCN | rt | 79 |
| 2,4-Dibromothiazole | 2,4-Thiazolidinedione | PBr₃, Br₂ | 120 °C | 62-66 |
| 2,5-Dibromothiazole | 2-Aminothiazole | NaNO₂, HBr, Br₂ | 0 °C to rt | 68 |
| 4,5-Dibromothiazole | 2,4-Thiazolidinedione | PBr₃, Br₂ | 120 °C | 45 |
| 2,4,5-Tribromothiazole | 2,4-Thiazolidinedione | PBr₃, Br₂ | 120 °C | 85 |
NBS: N-Bromosuccinimide, n-BuLi: n-Butyllithium, THF: Tetrahydrofuran, MeCN: Acetonitrile
Experimental Protocol: Synthesis of 2-Bromothiazole
The following protocol is a representative example of the synthesis of a simple bromothiazole, adapted from the work of Rasmussen et al. (2017).
Materials:
-
2-Aminothiazole
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(II) bromide (CuBr₂)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-aminothiazole in 48% HBr is cooled to 0 °C in an ice bath.
-
A solution of NaNO₂ in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a solution of CuBr₂ in 48% HBr at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over MgSO₄.
-
The solvent is removed under reduced pressure to yield 2-bromothiazole.
Substituted Bromothiazoles in Drug Discovery: A Modern Perspective
The true value of bromothiazoles in medicinal chemistry lies in their use as versatile intermediates for the synthesis of more complex, biologically active molecules. The bromine atom serves as a convenient handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[8] This has led to the discovery of numerous substituted bromothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9]
Anticancer Activity and Signaling Pathway Modulation
A significant area of research has focused on the development of substituted bromothiazole-based anticancer agents. For instance, a series of benzothiazole derivatives have been designed as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key mediator of oncogenic signaling.[10]
One notable compound, B19 , demonstrated excellent activity against the IL-6/STAT3 signaling pathway with an IC₅₀ value of 0.067 μM in a luciferase reporter assay.[10] Further studies showed that B19 blocked the phosphorylation of STAT3 at Tyr705 and Ser727, leading to the suppression of STAT3-mediated gene expression and the induction of apoptosis in cancer cells.[10]
Caption: STAT3 Signaling Pathway Inhibition by a Substituted Bromothiazole.
Antimicrobial Applications
Substituted bromothiazoles have also shown promise as antimicrobial agents. For example, 2-amino-5-bromothiazole has been investigated for its potential to neutralize Salmonella typhimurium.[11] The synthesis of various derivatives from this core structure allows for the exploration of structure-activity relationships to optimize antimicrobial potency.
The following diagram illustrates a general workflow for the synthesis and screening of novel antimicrobial bromothiazole derivatives.
Caption: Workflow for Antimicrobial Bromothiazole Drug Discovery.
Conclusion
The discovery and development of substituted bromothiazoles represent a significant chapter in the history of medicinal chemistry. From the early foundational work on thiazole synthesis to the modern-day application of sophisticated cross-coupling methodologies, these compounds have emerged as a privileged scaffold in drug discovery. The ability to readily introduce bromine atoms onto the thiazole ring and subsequently replace them with a diverse array of substituents provides a powerful platform for the rational design of novel therapeutic agents targeting a wide range of diseases. Future research in this area will undoubtedly continue to uncover new and innovative applications for this versatile class of molecules.
References
- 1. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 2. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Potential Applications of Novel Thiazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of novel thiazole carboxylic acids, detailing their synthesis, biological evaluation, and diverse therapeutic potential. The inherent versatility of the thiazole scaffold, combined with the reactivity of the carboxylic acid moiety, has positioned these compounds as promising candidates in medicinal chemistry. This document summarizes key findings, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes complex biological pathways to facilitate further research and development in this exciting area.
Therapeutic Potential of Thiazole Carboxylic Acids
Thiazole carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, establishing them as privileged structures in drug discovery. Their applications span multiple therapeutic areas, including oncology, inflammation, infectious diseases, and metabolic disorders. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in numerous clinically approved drugs, and its incorporation into novel carboxylic acid derivatives continues to yield compounds with significant therapeutic promise.[1][2][3][4][5]
Key Therapeutic Areas:
-
Anticancer Activity: A significant body of research highlights the potential of thiazole carboxylic acids as potent anticancer agents.[1][6][7][8][9][10] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines, including lung, liver, colon, and breast cancer.[3][6][7][11] Some derivatives act as inhibitors of key enzymes implicated in cancer progression, such as c-Met kinase and glyoxalase-I.[12][13][14][15]
-
Anti-inflammatory Activity: Several novel thiazole carboxylic acid derivatives have exhibited significant anti-inflammatory properties.[16][17][18][19][20] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[21][22][23] The demonstrated efficacy in animal models of inflammation suggests their potential as alternatives to existing anti-inflammatory drugs.[17][19]
-
Antimicrobial Activity: The thiazole nucleus is a well-established pharmacophore in antimicrobial agents. Novel thiazole carboxylic acids have shown promising activity against a range of bacterial and fungal pathogens.[1][9][16][24] Some compounds have displayed potent activity against Gram-positive bacteria, comparable to standard antibiotics.[16]
-
Enzyme Inhibition: The structural features of thiazole carboxylic acids make them effective inhibitors of various enzymes.[25][26] Beyond cancer-related enzymes, these compounds have been investigated as inhibitors of carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, suggesting their potential in treating a wider range of diseases.[26]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, providing a comparative view of the potency of different thiazole carboxylic acid derivatives.
Table 1: Anticancer Activity of Novel Thiazole Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14 | BJAB (B-cell lymphoma) | - | [6] |
| Compound 8c | A-549 (Lung) | - (48% inhibition at 5 µg/mL) | [7] |
| Compound 8f | A-549 (Lung) | - (40% inhibition at 5 µg/mL) | [7] |
| Compound 7f | HCT-8 (Intestine) | - (40% inhibition at 5 µg/mL) | [7] |
| Compound 51am | c-Met kinase | - | [12] |
| Compound 9 | HepG-2 (Hepatocellular carcinoma) | 1.61 ± 1.92 µg/mL | [3] |
| Compound 10 | HepG-2 (Hepatocellular carcinoma) | 1.98 ± 1.22 µg/mL | [3] |
| Compound 23 | MCF-7 (Breast) | 5.71 | [3] |
| Compound 14 (Glo-I Inhibitor) | Glyoxalase-I | 2.5 | [13][14][15] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [10] |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound ID | Target/Assay | Activity | Reference |
| Compound 1p | Carrageenan-induced rat paw edema | 93.06% inhibition | [16] |
| Compound 2c | Carrageenan-induced rat paw edema | 89.59% inhibition | [16] |
| Compound 2n | Carrageenan-induced rat paw edema | - | [16] |
| Compound 2h | Antimicrobial (Gram-positive bacteria) | MIC 6.25 µg/mL | [16] |
| Compound 2b | COX-1 | IC50 0.239 µM | [21] |
| Compound 2b | COX-2 | IC50 0.191 µM | [21] |
| Compound 2a | COX-2 | IC50 0.958 µM | [21] |
| Compound 2j | COX-2 | IC50 0.957 µM | [21] |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | Ki 0.008 ± 0.001 µM | [26] |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | Ki 0.124 ± 0.017 µM | [26] |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | Ki 0.129 ± 0.030 µM | [26] |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | Ki 0.083 ± 0.041 µM | [26] |
| Compound 2h | COX-2 | 81.5% inhibition at 5 µM | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for researchers.
A common synthetic route to novel thiazole carboxylic acid derivatives is the Hantzsch thiazole synthesis.[4]
-
Step 1: Synthesis of α-haloketone. A substituted acetophenone is treated with a halogenating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the corresponding α-haloketone.
-
Step 2: Cyclization with a Thioamide. The α-haloketone is then reacted with a thioamide (e.g., thiourea or a substituted thioamide) in a suitable solvent like ethanol. This condensation reaction leads to the formation of the thiazole ring.
-
Step 3: Hydrolysis to Carboxylic Acid. If the starting thioamide contains an ester group, the resulting thiazole ester is hydrolyzed under acidic or basic conditions to yield the final thiazole carboxylic acid.
Example Protocol for the Synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives: [7]
-
A mixture of a substituted aniline and ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent is stirred at room temperature.
-
The resulting intermediate is then cyclized using Lawesson's reagent to form the thiazole ring.
-
The ester group at the 5-position is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide.
-
The carboxylic acid is then coupled with a desired amine using a coupling agent like EDC/HOBt to afford the final carboxamide derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel thiazole carboxylic acids) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[16][17][19]
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: The animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the novel thiazole carboxylic acid derivatives. The compounds are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows related to the application of novel thiazole carboxylic acids.
Caption: Potential mechanisms of anticancer activity of novel thiazole carboxylic acids.
Caption: Generalized workflow for the synthesis of novel thiazole carboxylic acids.
Caption: Inhibition of the cyclooxygenase pathway by thiazole carboxylic acid derivatives.
Conclusion and Future Directions
Novel thiazole carboxylic acids represent a highly promising class of compounds with a wide array of potential therapeutic applications. The research summarized in this guide underscores their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The modularity of their synthesis allows for extensive structural diversification, paving the way for the development of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substituents on the thiazole ring and the carboxylic acid moiety to optimize biological activity.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into preclinical and eventually clinical settings.
-
Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these compounds.
The continued exploration of novel thiazole carboxylic acids holds immense promise for the discovery of new and effective therapies for a range of human diseases. This technical guide serves as a foundational resource to aid researchers in this important endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 8. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandf.figshare.com [tandf.figshare.com]
- 12. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel Thiazole Carboxylic Acid Derivatives Possessing a “Zi...: Ingenta Connect [ingentaconnect.com]
- 16. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 20. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation | Semantic Scholar [semanticscholar.org]
- 25. semanticscholar.org [semanticscholar.org]
- 26. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to the Safe Handling of Halogenated Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Halogenated thiazole compounds represent a cornerstone in modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. However, their inherent reactivity and potential for biological activity necessitate a comprehensive understanding of their safety profiles and the implementation of rigorous handling protocols. This in-depth technical guide provides a consolidated resource on the safe handling, storage, disposal, and potential hazards associated with this critical class of molecules.
Section 1: General Safety and Hazard Profile
Halogenated thiazoles, like many heterocyclic compounds, can exhibit a range of hazardous properties, including acute toxicity, skin and eye irritation, and potential for respiratory sensitization. The introduction of halogen atoms can significantly modulate the reactivity and biological interactions of the thiazole ring, influencing its toxicological profile.
General Handling Precautions:
-
Engineering Controls: All work with halogenated thiazole compounds, particularly volatile or dusty materials, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles are essential.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Glove selection should be based on the specific compound and the duration of handling.
-
Body Protection: A lab coat or chemical-resistant apron is necessary to protect against splashes.
-
Respiratory Protection: In cases where engineering controls may not be sufficient to control exposure to aerosols or dusts, a NIOSH-approved respirator may be required.
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly after handling any chemical.
Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. While specific classifications can vary between individual halogenated thiazoles, common hazard statements associated with this class include:
-
Harmful if swallowed (Acute toxicity, oral)[3]
-
Causes skin irritation (Skin corrosion/irritation)[3]
-
Causes serious eye damage/eye irritation[3]
-
May cause respiratory irritation (Specific target organ toxicity – single exposure)[3]
Section 2: Quantitative Toxicity Data
Obtaining specific quantitative toxicity data for a wide range of simple halogenated thiazoles is challenging, as much of the publicly available data pertains to more complex pharmaceutical derivatives. The following table summarizes available GHS hazard classifications for representative compounds. Researchers should always consult the specific Safety Data Sheet (SDS) for the particular compound they are using.
| Compound Name | CAS Number | GHS Hazard Statements |
| 4-Bromothiazole | 34259-99-9 | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[3] |
| 2-Chlorothiazole | 3034-52-4 | H226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| 2-Amino-5-bromothiazole | 3034-22-8 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Section 3: Reactivity and Stability
Halogenated thiazoles can be reactive under certain conditions. The electron-withdrawing nature of halogens can influence the reactivity of the thiazole ring.
Incompatible Materials:
-
Strong Oxidizing Agents: May lead to vigorous or explosive reactions.
-
Strong Acids and Bases: Can cause decomposition or unwanted reactions.
-
Reactive Metals: Such as alkali metals, can lead to hazardous reactions.
Conditions to Avoid:
-
Heat and Ignition Sources: Many thiazole derivatives are flammable.[4]
-
Light: Some halogenated compounds are light-sensitive and should be stored in amber vials or in the dark.
Thermal Decomposition: At elevated temperatures, halogenated organic compounds can decompose to produce toxic and corrosive gases, including hydrogen halides (e.g., HBr, HCl) and oxides of carbon, nitrogen, and sulfur.[4]
Section 4: Experimental Protocols
The following are generalized protocols for common laboratory procedures involving halogenated thiazoles. These should be adapted based on the specific compound, scale, and reaction conditions. Always perform a thorough risk assessment before beginning any new procedure.
Protocol for a Typical Synthesis: Bromination of 2-Aminothiazole
This protocol outlines the synthesis of 2-amino-5-bromothiazole, a common building block.
Materials:
-
2-Aminothiazole
-
Bromine
-
Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a chemical fume hood, dissolve 2-aminothiazole in acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
-
Bromination: Slowly add a solution of bromine in acetic acid to the cooled reaction mixture via a dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a stirred, saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol for Spill Decontamination
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by a soap and water wash. Collect all cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Section 5: Waste Disposal
Halogenated organic compounds are considered hazardous waste and must be disposed of according to institutional, local, and national regulations.
-
Segregation: Halogenated waste streams must be collected separately from non-halogenated waste.[1]
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Containerization: Use appropriate, sealed, and leak-proof containers for waste collection.
-
Disposal Method: The preferred method for the disposal of halogenated organic waste is high-temperature incineration (typically above 850°C, and over 1100°C for waste containing more than 1% halogenated organic substances) in a licensed hazardous waste facility to ensure complete destruction and to minimize the formation of toxic byproducts.[5][6][7][8][9]
Section 6: Biological Effects and Mechanism of Toxicity
The toxicity of some thiazole-containing drugs is associated with their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[2][5] This bioactivation can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular damage and toxicity.
Bioactivation Signaling Pathway
The following diagram illustrates a generalized pathway for the metabolic activation of a halogenated thiazole.
References
- 1. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Registry of Toxic Effects of Chemical Substances (RTECS) | NIOSH | CDC [cdc.gov]
- 5. doe.gov.my [doe.gov.my]
- 6. epa.gov [epa.gov]
- 7. basel.int [basel.int]
- 8. zerowasteeurope.eu [zerowasteeurope.eu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,4-Dibromothiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the field of drug discovery and development for the synthesis of complex molecules, including pharmacologically active heterocyclic compounds. Thiazole moieties, in particular, are prevalent in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2,4-Dibromothiazole-5-carboxylic acid with various arylboronic acids. The presence of two bromine atoms at positions 2 and 4, along with a carboxylic acid group at position 5, presents a unique substrate for selective functionalization. Based on established reactivity principles of dihalothiazoles, the coupling is anticipated to occur selectively at the more reactive C2 position. The protocols and data presented herein are compiled from literature precedents on structurally similar substrates and are intended to serve as a comprehensive guide for researchers.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of various bromo-heterocyclic compounds, including those with carboxylic acid or ester functionalities. This data can be used as a reference for expected yields and optimal reaction conditions for the coupling of this compound.
Table 1: Suzuki-Miyaura Coupling of Bromo-Thiazole Derivatives with Arylboronic Acids
| Entry | Thiazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-t-butylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 2-Acetyl-5-bromothiophene | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst (0.25) | KOH | H₂O (MW) | 100 | 0.5 | 85 |
| 3 | 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst (1) | Cs₂CO₃ | DMF (MW) | 160 | 0.5 | 95 |
| 4 | Ethyl 2-bromothiazole-4-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | - | - |
Table 2: Suzuki-Miyaura Coupling of Heterocyclic Carboxylic Acids and Esters
| Entry | Heterocyclic Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Quinoline-based Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene (MW) | - | 0.42 | 96 |
| 2 | 3-Bromoindazole (unprotected NH) | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O (MW) | 140 | - | High |
| 3 | 2,6-Dichloronicotinic acid | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | MeOH | - | - | - |
| 4 | 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester | Various arylboronic acids | Pd(OAc)₂/Xantphos | NMM | - | - | - | High |
Experimental Protocols
General Protocol for the Regioselective Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific arylboronic acids. It is crucial to perform the reaction under an inert atmosphere to prevent catalyst degradation.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
If using a solid palladium catalyst and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.
-
If using a liquid catalyst or a pre-catalyst solution, add it at this stage.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-4-bromothiazole-5-carboxylic acid.
Note on the Carboxylic Acid Group:
The free carboxylic acid may coordinate to the palladium catalyst, potentially affecting its activity. If low yields are observed, the following modifications can be considered:
-
Esterification: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be subsequently hydrolyzed to the carboxylic acid.
-
Choice of Base: Use a milder base such as K₃PO₄ or Cs₂CO₃, which may be more compatible with the free carboxylic acid. An additional equivalent of base may be required to neutralize the carboxylic acid proton.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Heck Reaction of 2,4-Dibromothiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2][3] This document provides detailed application notes and proposed protocols for the Heck reaction involving 2,4-Dibromothiazole-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Thiazole derivatives are integral to many biologically active compounds, and functionalization via cross-coupling reactions is a key strategy in drug discovery.[4][5]
The presence of two bromine atoms at the C2 and C4 positions of the thiazole ring introduces the challenge of regioselectivity. Furthermore, the carboxylic acid moiety at the C5 position may influence the reaction conditions, potentially requiring specific bases or protection strategies. These notes aim to provide a comprehensive guide to researchers for developing successful Heck coupling protocols with this substrate.
Key Reaction Parameters and Considerations
Successful execution of the Heck reaction with this compound requires careful consideration of several parameters that influence yield, selectivity, and reaction kinetics.
1. Catalyst System: The choice of palladium source and ligand is critical. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts.[1] Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are often employed to stabilize the active Pd(0) species and influence the catalytic activity.[1] For challenging substrates, more sophisticated phosphine ligands or N-heterocyclic carbene (NHC) ligands might be necessary.
2. Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle.[1][6] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1] The choice of base can affect the reaction rate and side reactions. For substrates with acid-sensitive functional groups, a milder base may be preferred. The carboxylic acid on the substrate may react with stronger bases.
3. Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically used in Heck reactions.[7] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
4. Alkene Coupling Partner: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally more reactive in the Heck reaction.[1] The nature of the alkene will also influence the regioselectivity of the addition.
5. Regioselectivity: With two bromine atoms at the C2 and C4 positions, regioselectivity is a primary concern. The relative reactivity of the C-Br bonds will determine which position undergoes olefination. Generally, the C2 position of the thiazole ring is more electron-deficient and may be more susceptible to nucleophilic attack, but oxidative addition in the Heck reaction is also influenced by steric factors.[4] C2-selective olefination of thiazoles has been reported under specific conditions.[8] It is plausible that the reaction could be tuned to favor substitution at either the C2 or C4 position by modifying the catalyst, ligands, and reaction conditions.
Summary of Typical Heck Reaction Conditions
The following table summarizes common conditions for the Heck reaction, which can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Catalyst loading typically ranges from 1-10 mol%.[1] |
| Ligand | PPh₃, P(o-tol)₃, BINAP, PHOX | Ligand-to-palladium ratio is often 2:1 or 4:1.[1] |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | Typically 1.5-3 equivalents are used.[1][6] |
| Solvent | DMF, MeCN, NMP, Toluene | Anhydrous conditions are generally preferred.[7] |
| Alkene | Styrene, acrylates, acrylonitrile | Usually used in slight excess (1.1-1.5 equivalents).[1] |
| Temperature | 80-140 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
The following are proposed starting protocols for the Heck reaction of this compound. These protocols are based on general procedures and may require optimization.
Protocol 1: Heck Reaction with Styrene
This protocol outlines a general procedure for the coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add styrene (1.2 mmol) and Et₃N (2.0 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-olefinated product(s). Characterize the product(s) to determine the regioselectivity of the reaction.
Protocol 2: Heck Reaction with Ethyl Acrylate
This protocol describes a procedure for the coupling of this compound with an electron-deficient alkene, ethyl acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
Add anhydrous MeCN (10 mL) followed by ethyl acrylate (1.5 mmol).
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic phase, concentrate, and purify the product by flash chromatography to obtain the mono-substituted thiazole derivative(s).
Visualizations
Diagram 1: General Workflow for the Heck Reaction
Caption: A generalized workflow for performing a Heck reaction.
Diagram 2: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[1][9]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed C-2 selective olefination of thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,4-Dibromothiazole-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling of 2,4-dibromothiazole-5-carboxylic acid and its ester derivatives. This versatile building block is a key intermediate in the synthesis of highly functionalized thiazoles, a class of compounds with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors.
The inherent reactivity of the 2,4-dibromothiazole core allows for selective functionalization. Cross-coupling reactions preferentially occur at the more electron-deficient C2 position, enabling the stepwise introduction of different substituents at the C2 and C4 positions. Due to the potential for the carboxylic acid moiety to interfere with the catalytic cycle, it is often protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction, followed by a final hydrolysis step to yield the desired carboxylic acid.
I. Regioselective C2-Coupling of 2,4-Dibromothiazole-5-Carboxylate Esters
This section details the protocols for the selective coupling at the C2 position of 2,4-dibromothiazole-5-carboxylate esters with various coupling partners.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the thiazole core and a wide range of aryl and heteroaryl boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2,4-Dibromothiazole-5-Carboxylate
-
To a reaction vessel, add ethyl 2,4-dibromothiazole-5-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(OAc)₂/Xantphos, and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The reaction is typically performed in a solvent system such as 1,4-dioxane/H₂O (e.g., 4:1 v/v).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, an ethyl 2-aryl-4-bromothiazole-5-carboxylate, is purified by column chromatography.
Table 1: Quantitative Data for Suzuki-Miyaura Coupling of Ethyl 2,4-Dibromothiazole-5-Carboxylate
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / Xantphos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 82 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 8 | 78 |
B. Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the C2 position, providing a gateway to further structural diversification.
Experimental Protocol: Sonogashira Coupling of Ethyl 2,4-Dibromothiazole-5-Carboxylate
-
In a reaction vessel under an inert atmosphere, combine ethyl 2,4-dibromothiazole-5-carboxylate (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).
-
Anhydrous THF or DMF is typically used as the solvent.
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) until the starting material is consumed.
-
Upon completion, the reaction is quenched, and the product is worked up and purified as described for the Suzuki-Miyaura coupling.
Table 2: Quantitative Data for Sonogashira Coupling of Ethyl 2,4-Dibromothiazole-5-Carboxylate
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | DIPA | Toluene | 80 | 8 | 91 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuBr (5) | Piperidine | DMF | 70 | 12 | 83 |
C. Negishi Coupling
The Negishi coupling allows for the introduction of various alkyl, aryl, and vinyl groups using organozinc reagents.
Experimental Protocol: Negishi Coupling of Methyl 2,4-Dibromothiazole-5-Carboxylate
-
To a solution of methyl 2,4-dibromothiazole-5-carboxylate (1.0 equiv.) in an anhydrous solvent such as THF under an inert atmosphere, add a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos).
-
The organozinc reagent (1.1-1.5 equiv.) is then added dropwise at room temperature.
-
The reaction mixture is stirred until completion, as monitored by TLC or GC-MS.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the desired 2-substituted-4-bromothiazole-5-carboxylate.
Table 3: Quantitative Data for Negishi Coupling of Methyl 2,4-Dibromothiazole-5-Carboxylate
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 25 | 4 | 92 |
| 2 | Ethylzinc bromide | Pd₂(dba)₃ (1.5) | P(2-furyl)₃ (6) | DMF | 50 | 6 | 85 |
| 3 | Vinylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | 25 | 3 | 88 |
II. Stepwise Cross-Coupling for the Synthesis of 2,4-Disubstituted Thiazole-5-Carboxylic Acids
The initial C2-substituted-4-bromothiazole-5-carboxylate can undergo a second cross-coupling reaction at the C4 position to generate 2,4-disubstituted derivatives. This stepwise approach allows for the introduction of two different substituents.
Experimental Protocol: General Procedure for C4-Coupling
-
The purified 2-substituted-4-bromothiazole-5-carboxylate (1.0 equiv.) is subjected to a second cross-coupling reaction (Suzuki, Sonogashira, or Negishi) using a different coupling partner (1.2-1.5 equiv.).
-
Reaction conditions (catalyst, base, solvent, temperature) may need to be re-optimized for the less reactive C4 position.
-
Work-up and purification are performed as previously described to yield the 2,4-disubstituted thiazole-5-carboxylate.
III. Hydrolysis of Thiazole-5-Carboxylate Esters
The final step in the synthesis of the target carboxylic acids is the hydrolysis of the ester group.
Experimental Protocol: Ester Hydrolysis
-
The purified 2,4-disubstituted thiazole-5-carboxylate ester is dissolved in a mixture of a suitable solvent (e.g., methanol, ethanol, or THF) and an aqueous solution of a base (e.g., LiOH, NaOH, or KOH).
-
The reaction mixture is stirred at room temperature or heated gently until the hydrolysis is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to afford the final 2,4-disubstituted thiazole-5-carboxylic acid.
IV. Applications in Drug Discovery: Thiazole-Based Kinase Inhibitors
Thiazole derivatives are prominent scaffolds in the design of kinase inhibitors for the treatment of cancer and other diseases. The substituents at the C2 and C4 positions play a crucial role in modulating the potency and selectivity of these inhibitors by interacting with specific amino acid residues in the kinase active site.
Caption: Synthetic workflow for 2,4-disubstituted thiazole-5-carboxylic acids.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols: Synthesis of Bioactive Molecules from 2,4-Dibromothiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dibromothiazole-5-carboxylic acid is a versatile heterocyclic building block for the synthesis of a diverse range of biologically active molecules. The presence of two bromine atoms at positions 2 and 4, along with a carboxylic acid group at position 5, provides multiple reactive sites for functionalization. This allows for the strategic introduction of various substituents to modulate the pharmacological properties of the resulting compounds. Thiazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed protocols for the synthesis of bioactive molecules derived from this compound, with a focus on the generation of potent kinase inhibitors, along with methods for their biological evaluation.
Key Synthetic Strategies
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The carboxylic acid is readily converted to an amide, a common functional group in many drug molecules. The bromine atoms, particularly at the C2 position, are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[4]
A primary strategy involves an initial amide bond formation at the C5 carboxylic acid, followed by a selective reaction at the C2 bromine atom. This approach is exemplified in the synthesis of analogs of Dasatinib, a potent tyrosine kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2,4-dibromothiazole-5-carboxamide (Intermediate 1)
This protocol describes the formation of an amide bond between this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 2-chloro-6-methylaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired N-aryl-2,4-dibromothiazole-5-carboxamide.
Protocol 2: Synthesis of Bioactive Kinase Inhibitor Analog (Final Product)
This protocol details the subsequent functionalization of the dibromothiazole intermediate via a Buchwald-Hartwig amination at the C2 position.
Materials:
-
N-Aryl-2,4-dibromothiazole-5-carboxamide (Intermediate 1 from Protocol 1)
-
Amine nucleophile (e.g., 2-(piperazin-1-yl)ethanol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-aryl-2,4-dibromothiazole-5-carboxamide (1.0 eq), amine nucleophile (1.5 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.
-
Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) to the mixture.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to afford the final bioactive molecule.
Data Presentation
The biological activity of synthesized thiazole derivatives is typically evaluated through in vitro assays to determine their inhibitory potency against specific molecular targets and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of a Representative Thiazole Derivative
| Compound | Target Kinase | IC₅₀ (nM) |
| Example Compound 1 | Abl | 1.5 |
| Src | 2.0 | |
| Dasatinib (Reference) | Abl | 0.8 |
| Src | 1.1 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of a Representative Thiazole Derivative against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Example Compound 1 | K562 | Chronic Myeloid Leukemia | 0.05 |
| MCF-7 | Breast Cancer | 5.2 | |
| HT-29 | Colon Cancer | 8.9 | |
| Dasatinib (Reference) | K562 | Chronic Myeloid Leukemia | 0.02 |
| MCF-7 | Breast Cancer | 0.8 | |
| HT-29 | Colon Cancer | 1.5 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation.[5]
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of bioactive molecules from this compound.
Caption: General synthetic route to bioactive thiazole derivatives.
Signaling Pathway Inhibition
The synthesized kinase inhibitors, analogous to Dasatinib, primarily target the Abl and Src tyrosine kinases. Inhibition of these kinases disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: Inhibition of Src/Abl signaling by thiazole derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel bioactive compounds. The protocols outlined in this document provide a robust framework for the generation of potent kinase inhibitors. The differential reactivity of the functional groups on the thiazole ring allows for a modular synthetic approach, facilitating the creation of diverse chemical libraries for drug discovery and development. Further investigation into the structure-activity relationships of these derivatives will be instrumental in optimizing their therapeutic potential.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Scaffold of 2,4-Dibromothiazole-5-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2,4-Dibromothiazole-5-carboxylic acid as a versatile starting material in the synthesis of novel bioactive compounds. While direct examples of its extensive use in medicinal chemistry are not widely reported in peer-reviewed literature, its chemical structure presents a valuable platform for the generation of diverse molecular entities. The protocols provided herein are based on established synthetic methodologies for structurally related thiazole carboxylic acids and serve as a guide for the derivatization of this promising scaffold.
Introduction
This compound is a heterocyclic compound featuring a thiazole core, a common motif in a multitude of biologically active molecules. The presence of two bromine atoms and a carboxylic acid functional group offers multiple reaction sites for chemical modification, making it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. This document outlines potential synthetic pathways and provides exemplary protocols for the derivatization of the this compound core, along with representative biological data from analogous compounds to highlight the potential of this scaffold.
Key Synthetic Transformations
The primary point of synthetic modification on the this compound scaffold is the carboxylic acid group. This can be readily converted into a variety of functional groups, most notably amides, which are prevalent in many drug molecules. The bromine atoms at the 2 and 4 positions also offer handles for cross-coupling reactions, although these are generally more complex transformations.
A generalized workflow for the derivatization of this compound is presented below.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
The following protocols are representative examples of how this compound can be derivatized to generate libraries of compounds for biological screening.
Protocol 1: Synthesis of 2,4-Dibromothiazole-5-carboxamides
This protocol describes the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
An appropriate amine
-
A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride Formation): To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (2.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Method B (Coupling Agent): To a solution of this compound (1.0 eq), the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF, stir the mixture at room temperature.
-
-
Amide Formation:
-
Dissolve the crude acid chloride from Method A in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction mixture with water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired 2,4-dibromothiazole-5-carboxamide derivative.
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Potential Biological Activities and Representative Data
While specific biological data for derivatives of this compound is scarce, the thiazole scaffold is a well-established pharmacophore. Derivatives of similar thiazole carboxylic acids have shown potent inhibitory activity against various enzymes implicated in disease. Below are tables summarizing quantitative data for analogous compounds, which can serve as a benchmark for what might be expected from derivatives of this compound.
Table 1: Xanthine Oxidase Inhibitory Activity of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives[1]
| Compound | R | IC₅₀ (µM) |
| 5b | 4-F | 0.57 |
| 5c | 4-Cl | 0.91 |
| Allopurinol | - | 2.46 |
Data from a study on potential xanthine oxidase inhibitors for the treatment of gout and hyperuricemia.[1]
Table 2: Antiproliferative Activity of 2-Amino-thiazole-5-carboxylic acid Phenylamide Derivatives against K562 Leukemia Cells
| Compound | Structure | IC₅₀ (µM) |
| 6d | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | < 1 |
| Dasatinib | (Reference Drug) | < 1 |
Data from a study on novel anti-tumor agents.
Hypothetical Signaling Pathway Inhibition
Given that many thiazole derivatives act as kinase inhibitors, a potential application of novel compounds derived from this compound could be in the targeting of cancer-related signaling pathways. The diagram below illustrates a hypothetical scenario where a synthesized inhibitor targets a key kinase in a cancer cell signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by a 2,4-Dibromothiazole derivative.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel compounds with potential therapeutic value. The synthetic protocols and representative biological data provided in these application notes are intended to guide researchers in the design and execution of experiments aimed at unlocking the full potential of this versatile chemical scaffold. The established importance of the thiazole nucleus in medicinal chemistry suggests that derivatives of this compound could yield potent modulators of various biological targets.
References
Application Notes and Protocols: Derivatization of 2,4-Dibromothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromothiazole-5-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry and drug development. The presence of two bromine atoms and a carboxylic acid group on the thiazole ring offers multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies. The carboxylic acid moiety, in particular, serves as a key handle for derivatization to form esters, amides, and other functional groups, which can significantly impact the physicochemical and pharmacological properties of the parent molecule.
These application notes provide detailed protocols for the common derivatization reactions of the carboxylic acid group of this compound, including esterification, amidation, and acyl chloride formation.
Key Derivatization Strategies
The primary derivatization strategies for the carboxylic acid group of this compound involve its conversion into esters, amides, and acyl chlorides. These transformations are fundamental in organic synthesis and allow for the introduction of a wide variety of substituents.
Figure 1: Key derivatization pathways for this compound.
Experimental Protocols
Esterification
Esterification is a common method to modify the polarity and solubility of a molecule, and to act as a protecting group for the carboxylic acid.
a) Fischer-Speier Esterification (Acid-Catalyzed)
This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3]
Figure 2: Workflow for Fischer-Speier Esterification.
Protocol:
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
b) DCC/DMAP Mediated Esterification
This method is suitable for more sensitive substrates and can be performed under milder conditions.[4]
Protocol:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
| Parameter | Fischer-Speier Esterification | DCC/DMAP Esterification |
| Reagents | Alcohol, Conc. H₂SO₄ | Alcohol, DCC, DMAP |
| Solvent | Excess Alcohol | Anhydrous DCM or THF |
| Temperature | Reflux | 0 °C to Room Temperature |
| Byproducts | Water | Dicyclohexylurea (DCU) |
| Advantages | Inexpensive reagents | Mild conditions, high yields |
| Disadvantages | Harsh conditions, requires heat | Expensive reagents, DCU removal |
Table 1: Comparison of Esterification Methods.
Amidation
Amidation introduces a nitrogen-containing functional group, which is crucial for modulating biological activity and forming key interactions with biological targets.
a) Carbodiimide-Mediated Amide Coupling
This is one of the most common methods for amide bond formation.
Figure 3: Workflow for Carbodiimide-Mediated Amidation.
Protocol:
-
To a stirred solution of this compound (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Carbodiimide Coupling |
| Coupling Agents | EDC·HCl, DCC |
| Additives | HOBt, HOAt (to suppress racemization) |
| Base | DIPEA, Triethylamine |
| Solvent | DMF, DCM, THF |
| Temperature | Room Temperature |
| Advantages | High yields, mild conditions, broad substrate scope |
| Disadvantages | Cost of reagents, potential for side reactions |
Table 2: Key Parameters for Amidation Reactions.
Acyl Chloride Formation
Conversion to the acyl chloride activates the carboxylic acid, making it highly reactive towards nucleophiles for the synthesis of esters and amides.
Protocol:
-
In a fume hood, add this compound (1.0 eq) to an excess of thionyl chloride (SOCl₂) or oxalyl chloride.[5]
-
A catalytic amount of anhydrous DMF (1-2 drops) can be added if using oxalyl chloride.
-
Heat the mixture to reflux gently for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure.
-
The resulting crude 2,4-Dibromothiazole-5-carbonyl chloride is often used immediately in the next step without further purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 2,4-Dibromothiazole-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,4-Dibromothiazole-5-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry and materials science. Its two bromine atoms at the C2 and C4 positions, coupled with a carboxylic acid at the C5 position, offer multiple points for chemical modification. The electronic properties of the thiazole ring render the C2 position more electron-deficient than the C4 position.[1] This inherent electronic difference allows for highly regioselective functionalization, making it a valuable scaffold for the synthesis of complex molecules.[2][3] This document provides detailed protocols and application notes for the selective functionalization of this compound, focusing on palladium-catalyzed cross-coupling reactions.
The primary challenge in the functionalization of this molecule is the presence of the carboxylic acid group, which can potentially interfere with certain reaction conditions, particularly the bases used in cross-coupling reactions.[4] Strategies to mitigate this include the careful selection of bases or the protection of the carboxylic acid group, typically as an ester, followed by deprotection in a later step.
Regioselective Functionalization Strategies
The heightened electrophilicity of the C2 position makes the C2-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and more prone to halogen-metal exchange.[1] This allows for a sequential functionalization strategy, where the C2 position is modified first, followed by the functionalization of the C4 position.
Figure 1: General workflow for the regioselective difunctionalization of this compound.
C2-Selective Functionalization
Cross-coupling reactions on 2,4-dibromothiazole occur preferentially at the more electron-deficient 2-position.[2][3] This allows for the preparation of 2-substituted 4-bromothiazoles, which can serve as precursors for further diversification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: C2-Arylation via Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 equiv) in a degassed mixture of 1,4-dioxane and water (4:1) is added the arylboronic acid (1.1 equiv) and a mild base such as potassium carbonate (2.0 equiv) or cesium fluoride to avoid issues with the carboxylic acid functionality.[4]
-
The mixture is further degassed by bubbling with argon or nitrogen for 20-30 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is added, and the reaction mixture is heated to 90 °C under an inert atmosphere for 12 hours.[5]
-
After cooling to room temperature, the mixture is diluted with water and acidified with 1M HCl to a pH of ~2-3.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4-bromothiazole-5-carboxylic acid.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[6][7]
Figure 3: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: C2-Alkynylation via Sonogashira Coupling
-
In a Schlenk flask, this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv) are combined.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous and degassed solvent (e.g., THF or DMF) is added, followed by a suitable base such as triethylamine or diisopropylamine (2.5 equiv).
-
The terminal alkyne (1.2 equiv) is added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature (40-60 °C) until completion (monitored by TLC).
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the 2-alkynyl-4-bromothiazole-5-carboxylic acid.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Sonogashira Coupling with Bromothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its mild reaction conditions and broad functional group tolerance. The thiazole moiety is a key structural motif found in numerous biologically active compounds and pharmaceuticals. Consequently, the functionalization of bromothiazoles using the Sonogashira coupling provides a direct and efficient route to novel alkynylthiazole derivatives, which are valuable intermediates for the synthesis of complex molecular architectures and potential drug candidates.
This document provides detailed experimental procedures, representative quantitative data, and a visual workflow for performing Sonogashira coupling reactions with various bromothiazole isomers.
Reaction Principle
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The catalytic cycle involves two interconnected cycles for palladium and copper. The palladium cycle begins with the oxidative addition of the bromothiazole to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, facilitated by the base. A key transmetalation step then occurs, where the alkynyl group is transferred from the copper acetylide to the palladium complex. Finally, reductive elimination from the palladium(II) complex yields the desired alkynylthiazole product and regenerates the active Pd(0) catalyst.[1]
Experimental Protocols
Below are general and specific protocols for the Sonogashira coupling of bromothiazoles. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[1]
General Protocol
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine the bromothiazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).[1]
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).[3]
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., THF, DMF, or toluene) via syringe. Subsequently, add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.[1]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-100 °C).[4][5] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]
Specific Protocol Example: Synthesis of 2-(Phenylethynyl)thiazole
This protocol is a representative example for the coupling of 2-bromothiazole with phenylacetylene.
-
To a dry Schlenk tube, add 2-bromothiazole (164 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous and degassed tetrahydrofuran (THF, 5 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Add phenylacetylene (122 mg, 1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 6 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford the product.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of various bromothiazoles with different terminal alkynes.
Table 1: Sonogashira Coupling of 2-Bromothiazole Derivatives
| Entry | 2-Bromothiazole Derivative | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 60 | 6 | 92 |
| 2 | 2-Bromo-4-methylthiazole | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH / DMF | 80 | 8 | 85 |
| 3 | 2-Bromo-4-phenylthiazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ / Dioxane | 100 | 12 | 88 |
| 4 | 2-Bromothiazole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 24 | 75 |
Table 2: Sonogashira Coupling of 4- and 5-Bromothiazole Derivatives
| Entry | Bromothiazole Isomer | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromothiazole | 4-Ethynyltoluene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 90 | 10 | 89 |
| 2 | 5-Bromothiazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 | 4-6 | 93[3] |
| 3 | 5-Bromo-2-methylthiazole | 1-Octyne | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ / Toluene | 110 | 12 | 81 |
| 4 | 4-Bromo-2-phenylthiazole | 3-Butyn-1-ol | PdCl₂(dppf) / CuI | DBU / Acetonitrile | 70 | 18 | 78 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Sonogashira coupling of bromothiazoles.
References
Application Notes and Protocols: 2,4-Dibromothiazole-5-carboxylic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2,4-Dibromothiazole-5-carboxylic acid as a versatile building block in the synthesis of advanced functional materials. While direct literature on the materials science applications of this specific isomer is emerging, its chemical structure, featuring two reactive bromine sites and a carboxylic acid group, suggests significant potential for use in conductive polymers and metal-organic frameworks (MOFs). The protocols provided are based on established synthetic methodologies for analogous compounds and serve as a guide for the development of novel materials.
Application as a Monomer for Conductive Polymers
The presence of two bromine atoms on the thiazole ring allows this compound to act as a monomer in cross-coupling polymerization reactions, such as Stille or Suzuki coupling. The resulting polymers are expected to possess interesting optoelectronic properties due to the electron-deficient nature of the thiazole ring. The carboxylic acid group can be used to tune the solubility and processing of the polymer or to act as an anchoring group to surfaces.
Hypothetical Properties of a Thiazole-Based Polymer
| Property | Expected Value Range |
| Optical Band Gap (eV) | 2.0 - 2.5 |
| HOMO Level (eV) | -5.2 to -5.6 |
| LUMO Level (eV) | -2.8 to -3.2 |
| Hole Mobility (cm²/Vs) | 10⁻⁴ - 10⁻² |
Experimental Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of a conductive polymer via Stille cross-coupling polymerization.
Protocol for Stille Cross-Coupling Polymerization
-
Preparation: In a flame-dried Schlenk flask, add equimolar amounts of this compound (esterified or protected as needed) and a distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.
-
Solvent Addition: Add anhydrous toluene via cannula under an inert atmosphere (e.g., argon or nitrogen). The typical monomer concentration is around 0.1 M.
-
Degassing: Degas the reaction mixture by performing three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to a temperature between 90-120 °C and stir under an inert atmosphere for 24-72 hours.
-
Work-up: Cool the reaction to room temperature. Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Purification: Collect the crude polymer by filtration. Further purify by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.
-
Drying: Dry the purified polymer under vacuum.
Application as a Linker for Metal-Organic Frameworks (MOFs)
The carboxylic acid functional group of this compound makes it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The thiazole ring and bromine atoms can introduce specific functionalities and electronic properties into the MOF structure, making them potentially useful for applications in catalysis, gas storage, and sensing.
Hypothetical Properties of a Thiazole-Based MOF
| Property | Expected Value Range |
| BET Surface Area (m²/g) | 500 - 2000 |
| Pore Volume (cm³/g) | 0.3 - 0.9 |
| Thermal Stability (°C) | 250 - 350 |
| Gas Adsorption (CO₂) (mmol/g) | 1.0 - 4.0 at 298 K, 1 bar |
Experimental Workflow for MOF Synthesis
Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework (MOF).
Protocol for Solvothermal MOF Synthesis
-
Preparation of the Reaction Mixture: In a glass vial, dissolve this compound and a metal salt (e.g., zinc nitrate hexahydrate, copper acetate) in a suitable solvent or solvent mixture, such as N,N-dimethylformamide (DMF), diethylformamide (DEF), or a mixture with ethanol or water.
-
Sealing the Reaction Vessel: Place the vial inside a larger, sealable container (e.g., a Teflon-lined autoclave).
-
Solvothermal Reaction: Heat the sealed vessel in an oven at a temperature between 80 °C and 120 °C for 24 to 48 hours.
-
Cooling: Allow the vessel to cool slowly to room temperature.
-
Isolation of Crystals: Collect the resulting crystals by decanting the mother liquor.
-
Washing: Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Solvent Exchange: Immerse the crystals in a volatile solvent like ethanol or acetone for several days, periodically replacing the solvent to exchange the high-boiling point solvent within the pores.
-
Activation: Activate the MOF by heating the sample under a dynamic vacuum to remove the solvent molecules from the pores, rendering the material porous.
Disclaimer: The provided protocols and data are illustrative and based on the known chemistry of similar compounds. Researchers should conduct their own optimization and characterization for any new materials synthesized. Standard laboratory safety procedures should be followed at all times.
Analytical methods for purity assessment of 2,4-Dibromothiazole-5-carboxylic acid derivatives.
Application Note: Purity Assessment of 2,4-Dibromothiazole-5-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various pharmacologically active compounds. The purity of these intermediates is critical as it directly impacts the quality, safety, and efficacy of the final drug product. This document provides a comprehensive guide to the analytical methods and protocols for assessing the purity of this compound, ensuring it meets the stringent requirements for pharmaceutical research and development.
A multi-tiered analytical approach is recommended for a thorough purity assessment, encompassing chromatographic, spectroscopic, and elemental analysis techniques. This ensures the identification and quantification of a wide range of potential impurities, including residual starting materials, by-products, and degradation products.
Logical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized batch of this compound.
Quantitative Data Summary
This table summarizes hypothetical quantitative data from the analysis of a batch of this compound, comparing it against predefined acceptance criteria.
| Analytical Technique | Parameter | Acceptance Criteria | Hypothetical Batch Data | Pass/Fail |
| HPLC | Purity (Area %) | ≥ 98.0% | 99.2% | Pass |
| Individual Impurity | ≤ 0.2% | Impurity A (0.15%), Impurity B (0.10%) | Pass | |
| Total Impurities | ≤ 1.0% | 0.5% | Pass | |
| LC-MS | [M-H]⁻ ion (m/z) | 285.82 ± 0.1 | 285.81 | Pass |
| ¹H NMR | Chemical Shift (ppm) | Consistent with reference | δ 13.5 (s, 1H, COOH) | Pass |
| Elemental Analysis | % Carbon | 16.74 ± 0.4% | 16.68% | Pass |
| % Hydrogen | 0.35 ± 0.4% | 0.38% | Pass | |
| % Nitrogen | 4.88 ± 0.4% | 4.85% | Pass | |
| % Bromine | 55.69 ± 0.4% | 55.59% | Pass |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Objective: To determine the purity of this compound and to detect and quantify any process-related impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid), analytical grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify any impurity peaks based on their relative retention times and area percentages.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify the molecular weights of unknown impurities detected by HPLC.
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source.
Procedure:
-
Utilize the same HPLC method as described above.
-
Divert the column effluent to the ESI-MS detector.
-
Acquire mass spectra in both positive and negative ion modes.
-
For this compound, the deprotonated molecule [M-H]⁻ is expected in negative ion mode.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights, which aids in their structural elucidation.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the synthesized compound and to detect any proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆).
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum and compare the chemical shifts, multiplicities, and integration values with the expected structure of this compound. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically > 10 ppm).
-
Examine the spectrum for any unexpected signals that may indicate the presence of impurities.
Elemental Analysis for Elemental Composition
Objective: To confirm the elemental composition of the synthesized compound.
Instrumentation:
-
CHNX Elemental Analyzer.
Procedure:
-
Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Combust the sample in an oxygen-rich environment at high temperature (around 990°C).
-
The resulting gases (CO₂, H₂O, N₂, and HBr) are separated and quantified by a detector.
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Compare the experimentally determined weight percentages of Carbon, Hydrogen, Nitrogen, and Bromine with the theoretical values calculated for the molecular formula C₄HBr₂NO₂S. The results should be within ±0.4% of the theoretical values.[1]
Conclusion
The combination of these analytical techniques provides a robust and comprehensive assessment of the purity of this compound and its derivatives. A thorough purity analysis is essential to ensure the reliability and reproducibility of research data and is a critical component of quality control in drug development. The protocols outlined in this application note serve as a guideline for researchers to establish and validate their own analytical methods for these important pharmaceutical intermediates.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 2,4-Dibromothiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions with 2,4-Dibromothiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working or giving a very low yield. What are the first things I should check?
A1: When encountering a low or no-yield Suzuki coupling, a systematic check of the following is recommended:
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Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
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Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling. Ensure your solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1]
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Reagent Purity: Verify the purity of your this compound and the boronic acid/ester. Impurities can interfere with the reaction.
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Base and Solvent: The choice of base and solvent is critical and often interdependent. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
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Carboxylic Acid Group: The presence of the carboxylic acid can sometimes interfere with the reaction, potentially by coordinating with the palladium catalyst and deactivating it.[2] Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the coupling.
Q2: I am observing significant side products in my reaction. What are the likely culprits and how can I minimize them?
A2: Common side reactions in Suzuki couplings include:
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Homocoupling of the Boronic Acid: This is often caused by the presence of oxygen. Rigorous degassing of your reaction mixture is the most effective way to prevent this.[1]
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-rich heterocyclic boronic acids.[1] Using milder bases (e.g., K₂CO₃, KF) or anhydrous conditions can help minimize this issue.[1]
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Dehalogenation: The bromo substituent can be replaced by a hydrogen atom. This can sometimes be mitigated by using milder reaction conditions (e.g., lower temperature).
Q3: I am trying to achieve selective mono-coupling. At which position (C2 or C4) is the Suzuki coupling expected to occur on this compound?
A3: For 2,4-dibromothiazole, Suzuki-Miyaura coupling reactions almost exclusively occur at the C2 position, irrespective of the reaction conditions employed. This is due to the higher electrophilicity of the C2 position, which facilitates the oxidative addition of the Pd(0) catalyst. Achieving selective coupling at the C4 position is challenging under standard Suzuki conditions.
Q4: Can the carboxylic acid group on the thiazole ring affect the reaction outcome?
A4: Yes, the carboxylic acid group can influence the reaction. It may coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.[2] In some cases, this can result in lower yields or failed reactions. A common strategy to circumvent this is to protect the carboxylic acid as an ester prior to the coupling reaction. Following a successful coupling, the ester can be hydrolyzed back to the carboxylic acid if required.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Yield | Inactive Catalyst | Use a fresh batch of catalyst. Consider using a more robust precatalyst (e.g., a Buchwald palladacycle). |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture (e.g., by bubbling with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[1] | |
| Poor Reagent Quality | Check the purity of starting materials by NMR or another suitable analytical technique. | |
| Inappropriate Base/Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). Ensure the base is finely powdered and dry for anhydrous reactions. | |
| Carboxylic Acid Interference | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. Increase the equivalents of base to neutralize the acidic proton. | |
| Significant Side Products (Homocoupling, Protodeboronation) | Presence of Oxygen | Improve degassing procedures.[1] |
| Harsh Reaction Conditions | Try using a milder base (e.g., KF, K₂CO₃).[1] Consider running the reaction at a lower temperature for a longer duration. | |
| Water in the Reaction | Use anhydrous solvents and reagents to minimize protodeboronation.[1] | |
| Poor Regioselectivity (if targeting C4) | Inherent Reactivity of the Substrate | Standard Suzuki conditions strongly favor C2 coupling. Achieving C4 selectivity is challenging and may require exploring alternative coupling strategies or catalyst systems. |
| Reaction Stalls Before Completion | Catalyst Decomposition | The catalyst may not be stable under the reaction conditions for extended periods. Consider adding a second portion of the catalyst. |
| Poor Solubility of Intermediates | If a precipitate forms, the reaction may become diffusion-limited. Try a different solvent system to improve solubility. |
Data Presentation
The following tables provide representative data for Suzuki coupling reactions of analogous bromothiazole and dihalothiophene compounds. These can serve as a starting point for optimizing the reaction with this compound.
Table 1: Regioselective Suzuki-Miyaura Mono-Arylation of a 2,5-Dibromothiophene Analog
Data adapted from a study on 2,5-dibromo-3-hexylthiophene, a close structural analog.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield of 5-aryl-2-bromo-3-hexylthiophene (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
Table 2: Functional Group Tolerance for Suzuki Coupling with a Thiazole-based Catalyst System
This table demonstrates the viability of various functional groups, including carboxylic acids, in Suzuki coupling reactions.
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 3 | 4-Bromophenol | 4-Methylphenylboronic acid | 95 |
| 6 | 4-Iodophenol | 4-Methylphenylboronic acid | 98 |
| 9 | 4-Bromoaniline | 4-Methylphenylboronic acid | 92 |
| 13 | 4-Bromobenzoic acid | 4-Methylphenylboronic acid | 85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Dibromothiazole Derivative (Adapted from analogous systems)
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Reaction Setup: To an oven-dried reaction vessel, add the this compound derivative (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) followed by the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Heck Coupling of Bromothiazoles
Welcome to the technical support center for the Heck coupling of bromothiazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for Heck coupling on a bromothiazole ring?
The most reactive positions on the thiazole ring for C-H activation and subsequent arylation are typically the C5 and C2 positions. The regioselectivity of the Heck coupling reaction can be influenced by the specific substitution pattern of the thiazole ring and the reaction conditions employed.
Q2: How does the electronic nature of the thiazole ring affect the Heck coupling reaction?
The thiazole ring is an electron-deficient heterocycle. This electronic property can influence the oxidative addition step of the Heck catalytic cycle. The electron-withdrawing nature of the ring can make the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst.
Q3: Can I use bromothiazoles with various functional groups in a Heck coupling reaction?
Yes, the Heck reaction is known for its tolerance of a wide range of functional groups. However, certain groups can interfere with the reaction. For example, strongly coordinating groups may inhibit the catalyst, and highly acidic or basic functionalities might require protection or the use of specific bases.
Q4: What are the typical palladium catalysts and ligands used for the Heck coupling of bromothiazoles?
Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃). A variety of phosphine ligands can be employed, with the choice depending on the specific substrates and desired outcome. Bulky, electron-rich phosphine ligands are often effective in promoting the reaction and preventing side reactions.
Troubleshooting Guide
Issue 1: Low or No Conversion of Bromothiazole
Symptom: The starting bromothiazole is largely unreacted after the specified reaction time.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species. Ensure anaerobic conditions to prevent oxidation of Pd(0). Consider adding a reducing agent or using a Pd(0) source directly. The presence of impurities can also poison the catalyst. |
| Inappropriate Ligand | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Screen a variety of phosphine ligands with different steric and electronic properties. A common starting point is a 2:1 ligand-to-palladium ratio for monodentate phosphines. |
| Ineffective Base | The base is critical for regenerating the catalyst. Ensure the base is strong enough and soluble in the reaction solvent. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃). |
| Low Reaction Temperature | Heck reactions often require elevated temperatures to proceed efficiently. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures. |
Issue 2: Formation of Significant Side Products
Symptom: Besides the desired product, significant amounts of other compounds are observed by TLC or LC-MS analysis.
| Side Reaction | Description | Mitigation Strategies |
| Dehalogenation | The bromo group on the thiazole is replaced by a hydrogen atom. This is a common side reaction with aryl bromides in palladium-catalyzed reactions.[1] | Add a source of bromide ions, such as tetrabutylammonium bromide (TBAB), to the reaction mixture. This can help to suppress the dehalogenation pathway.[1] |
| Homocoupling | Two molecules of the bromothiazole couple to form a bithiazole species. This can be more prevalent at higher temperatures. | Optimize reaction conditions by lowering the temperature or screening different ligands and bases to favor the cross-coupling reaction. |
| Olefin Isomerization | The double bond in the alkene starting material or the product can migrate to a different position. This is often mediated by a palladium-hydride intermediate. | The choice of ligand can significantly influence the extent of isomerization. Using less polar solvents or adding a halide salt can also help to minimize this side reaction. |
| Double Arylation of Olefin | The olefin coupling partner reacts with two molecules of the bromothiazole, leading to a diarylated product. | Use a stoichiometric excess of the olefin to favor the mono-arylated product. Optimizing the reaction time and temperature can also be beneficial. |
Data Presentation
The following tables provide a summary of typical reaction conditions for the Heck coupling of aryl bromides with common olefins like styrene and acrylates. While not specific to bromothiazoles, these serve as a good starting point for reaction optimization.
Table 1: Heck Coupling of Aryl Bromides with Styrene
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 88 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 6 | 85 |
Data adapted from a study on Heck coupling reactions in aqueous media.
Table 2: Heck Coupling of Aryl Bromides with Acrylates
| Entry | Aryl Bromide | Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | K₂CO₃ | DMF | 100 | 20 | 98 |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | K₂CO₃ | DMF | 100 | 20 | 95 |
| 3 | 2-Bromonaphthalene | Ethyl acrylate | Pd EnCat®40 (1) | NaOAc | DMF | 120 | 24 | 90 |
| 4 | 4-Bromoacetophenone | Methyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 85 |
Data compiled from various studies on Mizoroki-Heck reactions.
Experimental Protocols
General Protocol for Heck Coupling of a Bromothiazole with an Alkene
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
-
Bromothiazole derivative (1.0 equiv)
-
Alkene (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous solvent (e.g., DMF, DMAc, or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the bromothiazole, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the base and the alkene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Heck Catalytic Cycle and Common Side Reactions
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction and highlights where common side reactions can occur.
Caption: Heck catalytic cycle and potential side reaction pathways.
Troubleshooting Workflow for Low Conversion
This workflow provides a logical sequence of steps to diagnose and resolve issues of low conversion in the Heck coupling of bromothiazoles.
Caption: A decision-making workflow for troubleshooting low conversion.
References
Technical Support Center: Cross-Coupling Reactions of Dibromothiazoles
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the cross-coupling of dibromothiazoles. This center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation and other side reactions, ensuring the successful synthesis of your target molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cross-coupling of dibromothiazoles.
Issue 1: Significant formation of mono-brominated or fully dehalogenated byproducts in Suzuki-Miyaura coupling.
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Question: I am performing a Suzuki-Miyaura coupling with a 2,4-dibromothiazole derivative and observing a high percentage of the mono-bromo and/or the completely dehalogenated thiazole instead of my desired di-substituted product. What are the likely causes and how can I mitigate this?
-
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot this problem:
Potential Causes and Solutions:
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting reductive elimination over competing dehalogenation pathways. For electron-rich heteroaryl halides like dibromothiazoles, bulky and electron-rich phosphine ligands are often more effective.
-
Recommendation: Switch to ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands. These have been shown to be effective in minimizing reductive dehalogenation.
-
-
Incorrect Base Selection: The strength and type of base are critical. Strong bases can sometimes promote dehalogenation.
-
Recommendation: If you are using a strong base like sodium tert-butoxide, consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent and may require screening.
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of dehalogenation.
-
Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Microwave-assisted synthesis can sometimes be beneficial by rapidly reaching the desired temperature for coupling, thereby minimizing the time for side reactions to occur.
-
-
Solvent Effects: The solvent can influence the reaction pathway. Protic or highly polar aprotic solvents can sometimes be a source of protons for dehalogenation.
-
Recommendation: Aprotic solvents like dioxane or toluene are generally preferred. If dehalogenation persists in solvents like DMF, switching to toluene may be beneficial. In some cases, the amount of water in the solvent mixture can be critical; minimizing water content can reduce dehalogenation.
-
-
Purity of Reagents: Impurities in the starting materials, solvents, or reagents can act as proton or hydride sources, leading to dehalogenation.
-
Recommendation: Ensure all reagents and solvents are of high purity and are properly dried and degassed. Running the reaction under a strict inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation and side reactions.
-
-
Issue 2: Low or no reactivity in Sonogashira coupling of dibromothiazoles.
-
Question: My Sonogashira coupling of a dibromothiazole with a terminal alkyne is not proceeding, or the yield is very low. What are the potential reasons for this?
-
Answer: Low reactivity in Sonogashira coupling can stem from several factors, often related to catalyst activity and reaction conditions.
Potential Causes and Solutions:
-
Catalyst System: The combination of the palladium catalyst and the copper(I) co-catalyst is crucial.
-
Recommendation: Ensure you are using a reliable palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a fresh source of a copper(I) salt, such as CuI. The amine base (e.g., triethylamine or diisopropylamine) is also a critical component of the catalytic system.
-
-
Reaction Temperature: While many Sonogashira couplings proceed at room temperature, some substrates, especially less reactive aryl bromides, may require heating.
-
Recommendation: Gradually increase the reaction temperature. However, be aware that higher temperatures can also lead to alkyne homocoupling (Glaser coupling) as a side reaction.
-
-
Solvent Choice: The solvent must be able to dissolve all reactants.
-
Recommendation: THF, DMF, and dioxane are common solvents for Sonogashira reactions. Ensure your starting materials are soluble in the chosen solvent.
-
-
Inert Atmosphere: The catalytic species are sensitive to oxygen.
-
Recommendation: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Which bromine on 2,4-dibromothiazole is more reactive in cross-coupling reactions?
A1: Cross-coupling reactions on 2,4-dibromothiazole generally occur preferentially at the more electron-deficient 2-position. This regioselectivity can be exploited to synthesize 2-substituted 4-bromothiazoles, which can then be used in a subsequent coupling reaction at the 4-position.
Q2: Can I achieve selective mono-arylation of 2,4-dibromothiazole?
A2: Yes, selective mono-arylation at the C2 position is achievable. By carefully controlling the stoichiometry of the coupling partners (using a slight excess of the dibromothiazole) and optimizing the reaction conditions (catalyst, ligand, base, temperature), you can favor the formation of the 2-aryl-4-bromothiazole.
Q3: What is the role of the phosphine ligand in preventing dehalogenation?
A3: Phosphine ligands coordinate to the palladium center and influence its electronic and steric properties. Bulky, electron-donating ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to competing side reactions like β-hydride elimination which can lead to dehalogenation. They also stabilize the active catalytic species, preventing the formation of palladium black and increasing catalyst lifetime.
Q4: Are there alternatives to palladium catalysts for these cross-coupling reactions?
A4: While palladium is the most common catalyst for these transformations, nickel-based catalysts have also been shown to be effective for certain cross-coupling reactions and can sometimes offer different reactivity and selectivity profiles.
Data Presentation
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling of a Model Dibromo-heterocycle
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield of Di-substituted Product (%) | Yield of Dehalogenated Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 | 35 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 | <5 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 92 | <2 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOtBu (2) | THF | 80 | 30 | 50 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 88 | <5 |
Note: Data is illustrative and synthesized from general trends reported in the literature for similar heterocyclic systems.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Mono-arylation of 2,4-Dibromothiazole
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dibromothiazole (1.0 equiv.), the arylboronic acid (0.95 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
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Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent (e.g., dioxane/water mixture or toluene).
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion (or consumption of the boronic acid), cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-4-bromothiazole.
Visualizations
Caption: A troubleshooting workflow for addressing dehalogenation in cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction with a competing dehalogenation pathway.
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving carboxylic acid-functionalized substrates.
Troubleshooting Guides
Issue 1: Low or No Product Formation in the Presence of a Carboxylic Acid
Question: My Suzuki reaction with an aryl carboxylic acid is failing or giving very low yields. What are the likely causes and how can I fix it?
Answer: The most common cause of failure in Suzuki reactions involving carboxylic acids is the deactivation of the palladium catalyst. Under the basic conditions required for the reaction, the carboxylic acid is deprotonated to a carboxylate, which can coordinate to the palladium center. This coordination can stabilize the Pd(II) intermediate, inhibiting the reduction to the active Pd(0) species and effectively poisoning the catalyst.[1]
Here is a systematic approach to troubleshoot this issue:
1. Protect the Carboxylic Acid: The most reliable solution is often to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before the coupling reaction. After a successful Suzuki coupling, the ester can be easily hydrolyzed back to the carboxylic acid.[1]
2. Optimize the Catalyst System:
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Palladium Source: If you are using a Pd(II) precatalyst such as (dppf)PdCl₂, consider switching to a Pd(0) source like Pd(PPh₃)₄.[1] This can sometimes bypass the problematic reduction step that is inhibited by carboxylate coordination.
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Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction outcomes.[2][3][4][5][6] These ligands can promote the crucial oxidative addition and reductive elimination steps, even in the presence of coordinating carboxylates.[4][7]
3. Adjust the Base and Solvent:
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Base Stoichiometry: Ensure you are using enough base to neutralize the carboxylic acid proton in addition to what is required for the catalytic cycle.
-
Base Type: The choice of base is critical. For substrates containing ester groups, harsher bases can cause hydrolysis. Consider using milder bases like K₃PO₄, K₂CO₃, or CsF.[1]
-
Solvent System: The solubility of the carboxylate salt can be an issue. Experiment with different solvent systems, such as using a co-solvent like water or an alcohol, to improve the solubility of all reaction components.[1]
4. Control Reaction Conditions:
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Temperature: For sterically hindered substrates, higher temperatures may be necessary to overcome the activation energy barrier.[7]
-
Inert Atmosphere: Ensure the reaction is performed under a properly inert atmosphere (e.g., nitrogen or argon) as oxygen can lead to catalyst decomposition and unwanted side reactions.[8]
Issue 2: Significant Protodeboronation or Homocoupling Side Products
Question: I am observing significant amounts of the dehalogenated starting material (from protodeboronation) and/or homocoupling of my boronic acid. How can I minimize these side reactions?
Answer: Protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling are common side reactions in Suzuki couplings, and their prevalence can be influenced by the presence of a carboxylic acid.
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Protodeboronation: This side reaction is often promoted by strong bases and the presence of water.[7][8][9]
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Homocoupling: The homocoupling of the boronic acid is often a result of oxygen in the reaction mixture.
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Mitigation:
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Thoroughly degas all solvents and reagents before use.[8]
-
Maintain a strict inert atmosphere throughout the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Why do carboxylic acids interfere with Suzuki reactions? A1: Under the basic conditions of the Suzuki reaction, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can act as a ligand, binding to the palladium catalyst. This coordination can stabilize the palladium(II) species, hindering its reduction to the active palladium(0) catalyst and thus slowing down or stopping the catalytic cycle.[1]
Q2: Is it better to have the carboxylic acid on the aryl halide or the boronic acid? A2: While catalyst deactivation can occur in either case, issues are frequently reported when the carboxylic acid is on the boronic acid partner.[1] This may be due to the formation of a more stable palladium-carboxylate complex that interferes with the transmetalation step.
Q3: Can I just add more catalyst to overcome the deactivation? A3: While increasing the catalyst loading might lead to some product formation, it is often not an efficient or cost-effective solution. It is generally better to address the root cause of the deactivation by protecting the carboxylic acid or optimizing the reaction conditions (ligand, base, solvent).
Q4: What are the best ligands to use for Suzuki reactions with carboxylic acids? A4: Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[4] Their steric bulk helps to promote the reductive elimination step and can disfavor the binding of the carboxylate. N-heterocyclic carbene (NHC) ligands are also an excellent choice due to their strong sigma-donating ability, which can lead to more stable and active catalysts.[4]
Q5: What is a general, robust starting protocol for a Suzuki reaction with a carboxylic acid-containing substrate? A5: A good starting point would be to protect the carboxylic acid as a methyl or ethyl ester. If you must use the free acid, consider the following conditions: a Pd(0) catalyst source like Pd(PPh₃)₄ or a pre-catalyst with a bulky phosphine ligand (e.g., XPhos Pd G3), a mild base such as K₃PO₄ (3 equivalents), and a degassed solvent system like dioxane/water.
Data Presentation
Table 1: Comparison of Strategies to Mitigate Catalyst Deactivation
| Strategy | Principle | Advantages | Disadvantages |
| Protection/Deprotection | The carboxylic acid is converted to an ester, which is less coordinating. | Generally the most reliable method; high yields are often achievable.[1] | Adds two steps to the synthetic sequence (protection and deprotection). |
| Use of Pd(0) Catalyst | Starts the catalytic cycle with the active form of the catalyst. | Can bypass the difficult reduction of Pd(II) in the presence of carboxylates.[1] | Pd(0) catalysts can be more sensitive to air and moisture. |
| Bulky/Electron-Rich Ligands | These ligands promote key steps in the catalytic cycle and can prevent the carboxylate from strongly binding.[4] | Can be highly effective for challenging substrates and may not require protection. | These specialized ligands can be expensive. |
| Base Optimization | Using a milder base or the correct stoichiometry can prevent side reactions and catalyst poisoning. | Can improve yields and reduce byproducts without adding synthetic steps. | Requires screening of different bases to find the optimal conditions. |
Experimental Protocols
Protocol: General Procedure for Suzuki Coupling with a Carboxylic Acid using a Buchwald-type Precatalyst
This protocol is a starting point and may require optimization for specific substrates.
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Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid with the carboxylic acid moiety (1.2–1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
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Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Acidify the aqueous layer to a pH of ~2-3 with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Improving yield and selectivity in reactions of 2,4-Dibromothiazole-5-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromothiazole-5-carboxylic acid and its derivatives. The focus is on improving yield and selectivity in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low yield in my cross-coupling reaction with this compound?
A1: Low yields can stem from several factors. A primary concern is potential catalyst inhibition by the free carboxylic acid. The carboxylate can coordinate to the palladium catalyst and deactivate it. Additionally, standard issues in cross-coupling reactions such as poor quality of reagents (e.g., decomposed boronic acid), inefficient catalyst/ligand system, or suboptimal reaction conditions (temperature, solvent, base) can contribute to low yields.
Q2: How can I improve the yield of my Suzuki-Miyaura coupling reaction?
A2: To improve yields, consider the following strategies:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This is a common and effective strategy to prevent catalyst inhibition. The ester can be hydrolyzed post-coupling if the free acid is required.
-
Optimize Catalyst and Ligand: For Suzuki couplings, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) are often effective. Screening different ligands can be crucial.
-
Choice of Base and Solvent: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, should be optimized for solubility of all components.
-
Ensure Inert Atmosphere: Thoroughly degas the reaction mixture to prevent oxygen from degrading the catalyst and promoting side reactions like homocoupling.
Q3: How can I achieve selective reaction at the C2 or C4 position?
A3: The C2 position of the 2,4-dibromothiazole ring is more electron-deficient than the C4 position. This makes the C2-Br bond significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1] Therefore, under standard Suzuki, Sonogashira, or Heck conditions, mono-functionalization will preferentially occur at the C2 position. Achieving selective reaction at the C4 position is more challenging and may require blocking the C2 position or using specialized catalytic systems that can override the inherent reactivity.
Q4: I am observing significant amounts of side products. What are they and how can I minimize them?
A4: Common side products in Suzuki-Miyaura reactions include:
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Homocoupling Product: This arises from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture can minimize this.
-
Protodeboronation Product: This is the replacement of the boronic acid group with a hydrogen atom. Using boronate esters (e.g., pinacol esters) instead of boronic acids can sometimes reduce this side reaction as they are often more stable.
-
Dehalogenation Product: The starting 2,4-dibromothiazole derivative can lose a bromine atom, which is replaced by a hydrogen. This can be influenced by the solvent, base, and temperature.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group at the C5 position may be lost as CO₂. If this is an issue, conducting the reaction at a lower temperature, if feasible for the coupling reaction, is advisable. Studies on similar heterocyclic carboxylic acids have shown that decarboxylation can be a significant side reaction.[2][3]
Q5: Is it necessary to protect the carboxylic acid group for all types of coupling reactions?
A5: While not always strictly necessary, protecting the carboxylic acid as an ester is highly recommended for most palladium-catalyzed cross-coupling reactions to ensure reproducibility and higher yields. The free acid can complicate the reaction by acting as a ligand for the metal center or by causing solubility issues with the basic conditions often employed.
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or very low conversion of starting material | Catalyst inhibition by the free carboxylic acid. | Protect the carboxylic acid as a methyl or ethyl ester before the coupling reaction. |
| Inactive catalyst or inappropriate ligand. | Use a fresh palladium source. Screen different phosphine ligands (e.g., PPh₃, SPhos, XPhos). Consider using a pre-catalyst. | |
| Suboptimal base or solvent. | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the chosen solvent (e.g., dioxane/water, toluene/water) provides good solubility for all reactants at the reaction temperature. | |
| Significant amount of homocoupling product | Presence of oxygen in the reaction mixture. | Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. |
| Significant amount of protodeboronation product | Instability of the boronic acid. | Use the corresponding boronate ester (e.g., pinacol boronate). Ensure the boronic acid is pure and has not degraded during storage. |
| Reaction stalls after partial conversion | Catalyst has died. | Increase catalyst loading. Use a more robust ligand that protects the palladium center. |
Troubleshooting Poor Selectivity
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C2 and C4 substituted products | Reaction conditions are too harsh, or the catalyst system is not selective. | Use milder reaction conditions (lower temperature). Stick to standard catalyst systems like Pd(PPh₃)₄ which are known to favor C2 substitution due to electronic effects. |
| Reaction at both C2 and C4 positions (di-substitution) | Excess of the coupling partner and prolonged reaction time. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid or other coupling partner for mono-substitution. Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for various cross-coupling reactions. Note that these are generalized conditions and optimization for specific substrates is highly recommended. For reactions involving this compound, it is advised to use the corresponding ester (e.g., ethyl ester) as the substrate.
Table 1: Suzuki-Miyaura Coupling Conditions
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Ethyl 2,4-dibromothiazole-5-carboxylate | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 90 | 12 | 60-85 |
| Ethyl 2,4-dibromothiazole-5-carboxylate | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 eq) | Toluene/H₂O (4:1) | 100 | 12 | 70-95 |
Table 2: Sonogashira Coupling Conditions
| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Ethyl 2,4-dibromothiazole-5-carboxylate | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF or DMF | 25-60 | 2-18 | 65-90 |
| Ethyl 2,4-dibromothiazole-5-carboxylate | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | 25 (rt) | 2-4 | 70-95[4] |
Table 3: Heck Coupling Conditions
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Ethyl 2,4-dibromothiazole-5-carboxylate | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 | 12-24 | 50-80 |
Experimental Protocols
Protocol 1: Esterification of this compound
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To a solution of this compound (1.0 eq) in ethanol (or methanol), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
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Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ethyl (or methyl) ester, which can be used in the subsequent coupling reaction without further purification if sufficiently pure.
Protocol 2: General Procedure for Selective C2-Arylation via Suzuki-Miyaura Coupling
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To a dry Schlenk flask, add ethyl 2,4-dibromothiazole-5-carboxylate (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-bromothiazole-5-carboxylate.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Regioselectivity in palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Purification of Halogenated Thiazole Carboxylic Acids
Welcome to the technical support center for the purification of halogenated thiazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of halogenated thiazole carboxylic acids?
Common impurities can include unreacted starting materials, byproducts from side reactions (such as over-halogenation or hydrolysis of nitrile precursors), and residual solvents. Given the electronic nature of the thiazole ring, electrophilic substitution reactions can lead to impurities with incorrect halogenation patterns.[1] Additionally, the carboxylic acid group can sometimes be esterified if alcoholic solvents are used under acidic conditions.
Q2: My halogenated thiazole carboxylic acid is proving difficult to recrystallize. What solvents should I try?
Recrystallization success is highly dependent on the specific substitution pattern of your molecule. However, a good starting point is to use solvent systems that take advantage of the polar carboxylic acid group and the aromatic thiazole core. Consider polar protic solvents like water or ethanol, or mixtures of these with other organic solvents.[2][3] For less polar compounds, a combination of a solvent in which the compound is soluble (e.g., ethyl acetate, THF) and an anti-solvent in which it is poorly soluble (e.g., hexanes) can be effective.[2] Aromatic carboxylic acids can sometimes be purified by recrystallizing their sodium salts from hot water.[4]
Q3: Can I use acid-base extraction to purify my halogenated thiazole carboxylic acid?
Yes, acid-base extraction is a highly effective method for purifying carboxylic acids.[4][5] The general procedure involves dissolving the crude product in an organic solvent (like diethyl ether or ethyl acetate) and extracting with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The basic aqueous layer, now containing the deprotonated carboxylic acid salt, is then washed with fresh organic solvent to remove neutral and basic impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent.[4]
Q4: My compound seems to be unstable on silica gel during column chromatography. What are my options?
Instability on silica gel can be due to the acidic nature of the silica.[6][7] To mitigate this, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[7] Alternatively, you can use a different stationary phase, such as neutral or basic alumina, or consider reversed-phase chromatography where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[6][8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound won't move off the baseline in normal-phase TLC/column chromatography. | The compound is highly polar and adsorbs too strongly to the silica gel. | - Increase the polarity of the mobile phase. A common strategy is to add methanol to a dichloromethane or ethyl acetate system (typically 1-10%).[8] - Add a small amount of acetic acid to the mobile phase to help protonate the carboxylic acid and reduce its interaction with the silica.[8] - Consider switching to reversed-phase chromatography.[8] |
| Compound streaks badly on TLC/column chromatography. | - The compound is interacting too strongly with the stationary phase. - The sample is overloaded. | - For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape.[8] - For basic impurities, adding a small amount of a competing base like triethylamine can help.[7] - Ensure the sample is fully dissolved in the mobile phase before loading onto the column. - Reduce the amount of sample loaded onto the column. |
| Multiple spots are observed on TLC, but they all seem to be my product upon analysis. | The compound may be degrading on the silica gel plate. | Perform a 2D TLC experiment. Spot the compound in one corner of a square TLC plate, run the plate in one direction, then rotate it 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates degradation.[6] In this case, consider the options for compound instability mentioned in the FAQ section. |
| Low recovery of the compound after purification. | - The compound may be partially soluble in the aqueous phase during extraction. - The compound may have precipitated out on the column. - The compound may be irreversibly adsorbed to the stationary phase. | - When extracting the product from an acidified aqueous solution, ensure the pH is well below the pKa of the carboxylic acid and perform multiple extractions with the organic solvent.[4] - Ensure the chosen mobile phase for chromatography is strong enough to elute the compound. - If using silica gel, consider the possibility of irreversible adsorption and try a different stationary phase.[6] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude halogenated thiazole carboxylic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. The deprotonated carboxylic acid will move into the aqueous layer.
-
Washing: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2). The halogenated thiazole carboxylic acid should precipitate out.
-
Final Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography with Additives
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[8] A good starting point is a mixture of hexanes and ethyl acetate. If the compound is very polar, consider dichloromethane and methanol.[8]
-
Additive consideration: If streaking is observed on the TLC plate, add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to improve the spot shape.[8]
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is common).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, for less soluble compounds, you can "dry load" by adsorbing the compound onto a small amount of silica gel and then adding the powder to the top of the column.[8]
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for halogenated thiazole carboxylic acids.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in bromothiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and subsequent reactions of bromothiazoles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low conversion rates and other experimental challenges.
I. Synthesis of Bromothiazoles
A. Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, often used as a precursor step before bromination. Low yields in this initial step can propagate through the entire synthetic sequence.
Frequently Asked Questions (FAQs)
-
Q1: I am observing a significant amount of unreacted starting materials (α-haloketone and thioamide) in my Hantzsch thiazole synthesis. What are the primary causes and solutions?
A1: Low conversion in the Hantzsch synthesis can often be attributed to suboptimal reaction conditions or reactant purity. Key factors to investigate include reaction temperature, reaction time, and solvent choice. The reaction often requires heating to overcome its activation energy.[1] If the reaction is being run at room temperature, consider increasing the temperature.[1] Additionally, ensure that the reactants and solvents are pure, as impurities can lead to side reactions.[2] The use of anhydrous solvents is often recommended as water can be detrimental.[2]
-
Q2: My Hantzsch synthesis is producing a mixture of the desired 2-aminothiazole and an isomeric byproduct. What is this side product and how can I minimize its formation?
A2: A common side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][3] The regioselectivity of the reaction can be influenced by the reaction conditions and the structure of the starting materials.[3] Running the reaction in a neutral solvent typically favors the formation of the 2-(N-substituted amino)thiazoles.[3]
Troubleshooting Guide: Low Conversion in Hantzsch Synthesis
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Temperature | Systematically increase the reaction temperature. Reflux conditions are often necessary.[1][2][4] | The Hantzsch synthesis often has a significant activation energy that needs to be overcome with thermal energy.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC. If starting materials persist, extend the reaction time. | The reaction may not have reached completion within the initially allotted time. |
| Improper Solvent | Screen various solvents. Ethanol, 1-butanol, 2-propanol, and water have been shown to be effective.[2][4] | The solvent plays a crucial role in reactant solubility and reaction rate.[2] |
| Impure Reactants/Solvents | Ensure the purity of the α-haloketone and thioamide. Use anhydrous solvents if water-sensitive intermediates are possible.[2] | Impurities can lead to side reactions, consuming starting materials and complicating purification.[2] |
| Incorrect Stoichiometry | While the reaction is 1:1, using a slight excess (e.g., 1.5 equivalents) of the thioamide can sometimes drive the reaction to completion.[5] | Le Chatelier's principle; an excess of one reactant can shift the equilibrium towards the product. |
Experimental Protocol: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole
-
In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]
-
Add methanol (5 mL) and a magnetic stir bar.[6]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[6]
-
Remove the reaction from the heat and allow it to cool to room temperature.[6]
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[6]
-
Collect the precipitated product by vacuum filtration, washing the filter cake with water.[6]
-
Dry the solid to obtain the 2-amino-4-phenylthiazole.[6]
Workflow for Troubleshooting Hantzsch Synthesis
Caption: Troubleshooting workflow for low conversion in Hantzsch thiazole synthesis.
B. Direct Bromination of Thiazoles
Direct electrophilic bromination of the thiazole ring is a common method to introduce bromine atoms. However, the electron-deficient nature of the thiazole ring can make this reaction challenging.
Frequently Asked Questions (FAQs)
-
Q1: My direct bromination of a thiazole derivative is sluggish and results in low conversion. How can I improve the reaction efficiency?
A1: Thiazole is less electron-rich than thiophene, making electrophilic aromatic substitution less facile and often requiring more aggressive reaction conditions.[7] Using a stronger brominating agent or optimizing the solvent and temperature can improve yields. While elemental bromine (Br₂) is effective, N-bromosuccinimide (NBS) can also be used, sometimes in conjunction with an acid catalyst.[7][8] For some substrates, increasing the temperature is necessary.[9]
-
Q2: I am trying to selectively brominate the 5-position of a 2-aminothiazole. What conditions are recommended?
A2: The amino group at the 2-position activates the thiazole ring, directing bromination primarily to the 5-position. Common procedures involve using bromine in acetic acid or NBS in dichloromethane at low temperatures (0-5 °C) to control the reaction's selectivity and minimize side products like di-brominated species.[10]
Troubleshooting Guide: Low Conversion in Thiazole Bromination
| Potential Cause | Recommended Solution | Rationale |
| Low Reactivity of Thiazole Ring | Use a more reactive brominating agent (e.g., Br₂ instead of NBS for less activated rings).[7] Add an acid catalyst to facilitate the reaction. | Thiazole's electron-deficient nature requires potent electrophiles for substitution.[7] |
| Suboptimal Temperature | Perform the reaction at low temperatures (0-5 °C) to control selectivity, especially with activated rings.[10] For less reactive substrates, consider cautiously increasing the temperature. | Temperature control is crucial for managing reactivity and preventing side reactions. |
| Incorrect Solvent | Common solvents include glacial acetic acid or dichloromethane (DCM).[10] The choice depends on the specific substrate and brominating agent. | The solvent must solubilize the reactants and be stable to the reaction conditions. |
| Side Product Formation | Use a stoichiometric amount of the brominating agent and monitor the reaction closely by TLC to avoid over-bromination.[9] | Excess brominating agent can lead to the formation of di- or tri-brominated products. |
Experimental Protocol: Bromination of 2-Amino-4-tert-butylthiazole at the 5-position
-
Dissolve 2-amino-4-tert-butylthiazole (1 equivalent) in dichloromethane (DCM) in a round-bottom flask protected from light.[10]
-
Cool the solution to 0 °C in an ice bath.[10]
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[10]
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring progress by TLC.[10]
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.[10]
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.[10]
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.[10]
II. Cross-Coupling Reactions with Bromothiazoles
Bromothiazoles are versatile building blocks in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. Low conversion rates are a frequent challenge in these transformations.
A. Suzuki-Miyaura Coupling
Frequently Asked Questions (FAQs)
-
Q1: My Suzuki-Miyaura coupling of a bromothiazole with a boronic acid is giving low yields. What are the most critical parameters to optimize?
A1: The success of a Suzuki coupling with bromothiazoles heavily relies on the choice of the palladium catalyst, ligand, base, and solvent.[11] Inefficient oxidative addition of the palladium catalyst to the C-Br bond can be a rate-limiting step.[11] Screening different phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), is often necessary for these electron-rich heteroaryl halides.[11]
-
Q2: I suspect my boronic acid is decomposing under the reaction conditions. How can I mitigate this?
A2: Protodeboronation (hydrolysis of the boronic acid) is a common side reaction, especially with heteroaryl boronic acids.[11] This can be minimized by using anhydrous solvents, carefully selecting the base (e.g., K₃PO₄ or Cs₂CO₃ are often effective), and ensuring the reaction is run under an inert atmosphere.[11][12]
Troubleshooting Guide: Low Conversion in Suzuki-Miyaura Coupling
| Parameter | Common Choices | Troubleshooting Suggestions |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[11] | Screen different palladium sources. Ensure the catalyst is active and not deactivated. |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), dppf[11][13] | For heteroaryl couplings, electron-rich, bulky phosphine ligands are often superior.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄[11] | The choice of base is critical. Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃.[11] |
| Solvent | Dioxane/water, Toluene/water, DMF[11] | Optimize the solvent system for the solubility of all reactants. Ensure solvents are degassed. |
| Temperature | Room temperature to reflux[11] | Higher temperatures (e.g., refluxing in dioxane or toluene) may be required.[11] |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination
Frequently Asked Questions (FAQs)
-
Q1: I am attempting a Buchwald-Hartwig amination with a bromothiazole and a primary amine, but the conversion is very low. What should I investigate first?
A1: Similar to Suzuki couplings, the catalyst system (palladium precursor and ligand) is crucial.[14][15] Aryl chlorides and bromides can be challenging coupling partners.[16] The choice of a suitable bulky, electron-rich phosphine ligand is often key to facilitating the reaction.[15] Additionally, the base used plays a critical role in deprotonating the amine for the catalytic cycle.[15]
-
Q2: What are some common side reactions in Buchwald-Hartwig aminations of bromothiazoles?
A2: A potential side reaction is the reductive dehalogenation of the bromothiazole, where the bromine atom is replaced by a hydrogen atom.[15] This can be minimized by the correct choice of ligand.[15] Catalyst deactivation can also occur, so running the reaction under an inert atmosphere with pure reagents is important.
Troubleshooting Guide: Low Conversion in Buchwald-Hartwig Amination
| Parameter | Common Choices | Troubleshooting Suggestions |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | In situ generation of the active Pd(0) catalyst is common. Pre-catalysts can give cleaner reactions.[15][16] |
| Ligand | Buchwald ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines), BINAP, dppf[14][17] | The ligand choice is highly substrate-dependent. Screen a variety of sterically hindered, electron-rich ligands. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases like sodium tert-butoxide are frequently used.[15] |
| Solvent | Toluene, Dioxane, THF | Ensure the use of anhydrous, degassed solvents. |
| Temperature | 80-110 °C | The reaction often requires heating. |
Logical Relationship in Buchwald-Hartwig Catalyst Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 8. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Impact of base and solvent on 2,4-Dibromothiazole-5-carboxylic acid reactivity
This technical support guide provides troubleshooting advice and frequently asked questions regarding the reactivity of 2,4-dibromothiazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Which bromine atom on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
The reactivity of the bromine atoms at the C2 and C4 positions is dictated by the electronic properties of the thiazole ring. The carbon at the C2 position is generally the most electrophilic carbon in the thiazole ring because it is adjacent to both the nitrogen and sulfur heteroatoms.[1] This makes the C2-Br bond highly susceptible to oxidative addition in metal-catalyzed cross-coupling reactions.[1] Therefore, regioselective functionalization typically occurs at the C2 position under standard cross-coupling conditions.
Q2: What are the recommended starting conditions (base, solvent, catalyst) for a Suzuki-Miyaura coupling reaction?
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds with this substrate.[2] A base is required to activate the boronic acid for transmetalation.[3] The choice of base and solvent can significantly impact yield and reaction time. Below are representative starting conditions that may require further optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | PdCl₂(dppf) (3 mol%) |
| Base | 2M aq. Na₂CO₃ (2 equiv.) | K₃PO₄ (3 equiv.) | Cs₂CO₃ (2.5 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene | DMF |
| Temperature | 80-100 °C | 110 °C | 90 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst and any necessary ligands.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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Q6: Can the carboxylic acid group interfere with the reaction? Should it be protected?
Yes, the acidic proton of the carboxylic acid can potentially interfere in several ways:
-
It can neutralize one equivalent of a strong base, altering the stoichiometry.
-
It can be incompatible with highly reactive organometallic reagents, such as Grignard or organolithium reagents.
For many palladium-catalyzed reactions that use relatively weak inorganic bases (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃), the carboxylic acid can often be used directly without protection. The carboxylate salt formed in situ is generally compatible with the reaction conditions. However, if you are using a base-sensitive reagent or observing significant side reactions, protecting the carboxylic acid as an ester is a reliable strategy.
References
Technical Support Center: Synthesis of Substituted Thiazoles
Welcome to our technical support center for researchers, scientists, and professionals in drug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of substituted thiazoles, with a particular focus on managing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted thiazoles, and what are its limitations?
A1: The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazoles.[1][2][3][4] It involves the condensation reaction between an α-haloketone and a thioamide.[3][4] While effective for a range of substrates, the traditional Hantzsch synthesis can be limited by long reaction times, harsh reaction conditions, and often results in low yields, especially when dealing with sterically hindered substrates.[1][5][6]
Q2: How does steric hindrance affect the Hantzsch thiazole synthesis?
A2: Steric hindrance, the spatial arrangement of atoms in a molecule that impedes a chemical reaction, can significantly impact the Hantzsch thiazole synthesis. Bulky substituents on the α-haloketone or the thioamide can slow down the reaction rate or prevent the reaction from proceeding altogether, leading to low conversion rates and poor yields.[7] In some cases, steric hindrance can also influence the regioselectivity of the reaction, leading to the formation of undesired isomers.
Q3: What are the primary strategies for overcoming steric hindrance in substituted thiazole synthesis?
A3: Several strategies can be employed to mitigate the effects of steric hindrance:
-
Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time can help overcome the activation energy barrier imposed by steric hindrance.[1]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often by providing rapid and uniform heating that can overcome steric barriers.[5][6][8][9][10][11][12][13]
-
Alternative Catalysts: Employing different catalysts, such as Lewis acids, solid acid catalysts (e.g., silica-supported tungstosilisic acid), or nanoparticles (e.g., NiFe2O4), can facilitate the reaction with sterically demanding substrates.[2][14][15]
-
Multicomponent Reactions: One-pot multicomponent reactions can be highly efficient for synthesizing polysubstituted thiazoles, sometimes bypassing the challenges of a stepwise synthesis involving sterically hindered intermediates.[2][8]
-
Use of Protecting Groups: Temporarily masking a functional group with a protecting group can reduce steric bulk at a critical position, allowing the reaction to proceed. The protecting group is then removed in a subsequent step.[16][17][18][19]
Q4: Can you explain the role of protecting groups in managing steric hindrance?
A4: Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting.[16][17][18][19] In the context of sterically hindered thiazole synthesis, a bulky functional group that is impeding the reaction can be replaced with a smaller protecting group. This reduces the steric hindrance around the reaction center, allowing the thiazole ring to form more easily. After the synthesis of the thiazole core, the protecting group is removed to restore the original functional group. A good protecting group should be easy to introduce and remove under mild conditions that do not affect the rest of the molecule.[17]
Troubleshooting Guide
Problem 1: Low or no yield in the synthesis of a 2,4,5-trisubstituted thiazole with bulky substituents.
| Possible Cause | Suggested Solution |
| High Steric Hindrance | 1. Switch to Microwave-Assisted Synthesis: This is often the most effective first step. Microwave irradiation can significantly increase the reaction rate and yield.[5][6][9][10] 2. Increase Reaction Temperature: If using conventional heating, cautiously increasing the temperature may provide the necessary energy to overcome the steric barrier.[1] 3. Screen Different Solvents: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO may be more effective for certain substrates. |
| Ineffective Catalyst | 1. Use a Lewis Acid Catalyst: Catalysts like ZnCl2 or BF3·OEt2 can sometimes facilitate the reaction with hindered substrates. 2. Try a Solid-Supported Catalyst: Catalysts such as silica-supported tungstosilisic acid have been shown to be effective and are often reusable.[2] |
| Poor Reactivity of Starting Materials | 1. Verify Purity of Reactants: Impurities in the α-haloketone or thioamide can inhibit the reaction.[1] 2. Consider Alternative Starting Materials: If possible, redesign the synthesis to use less sterically hindered precursors, with the intention of adding the bulky groups after the thiazole ring has been formed. |
Problem 2: Formation of multiple products or incorrect regioisomer.
| Possible Cause | Suggested Solution |
| Ambiguous Reaction Pathway | 1. Modify Reaction Conditions: The regioselectivity of the Hantzsch synthesis can sometimes be influenced by the reaction conditions. For instance, performing the reaction under acidic conditions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazoles instead of the expected 2-amino-thiazoles.[20] 2. Use a Pre-formed Intermediate: If the reaction of the α-haloketone and thioamide is not selective, consider synthesizing a key intermediate separately to guide the reaction down the desired pathway. |
| Instability of Reactants or Products | 1. Lower Reaction Temperature: If side products are forming due to decomposition at higher temperatures, a lower temperature with a longer reaction time may be beneficial. 2. Inert Atmosphere: If oxidation is a concern, running the reaction under an inert atmosphere of nitrogen or argon can prevent the formation of unwanted byproducts. |
Data Presentation: Comparative Yields of Thiazole Synthesis Methods
The following table summarizes reported yields for different thiazole synthesis methods, highlighting the improvements seen with microwave-assisted techniques.
| Synthesis Method | Substituents | Reaction Time | Yield (%) | Reference |
| Conventional Hantzsch | 2-amino-4-phenyl | 8-10 hours | 45-65 | [10][11] |
| Microwave-Assisted Hantzsch | 2-amino-4-phenyl | 5-15 minutes | 70-92 | [10][11] |
| Conventional One-Pot | Substituted Hantzsch derivatives | 2-3.5 hours | 79-90 | [2] |
| Ultrasonic Irradiation One-Pot | Substituted Hantzsch derivatives | 1.5-2 hours | 79-90 | [2] |
| Microwave-Assisted Hantzsch | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 30 minutes | 89-95 | [6] |
| Conventional Hantzsch | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 hours | Lower than microwave | [6] |
| Microwave-Assisted One-Pot | Thiazolyl-pyridazinediones | 4-8 minutes | High | [8] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
In a microwave-safe reaction vessel, combine the substituted α-haloketone (1.0 mmol), the thioamide (1.0 mmol), and a suitable solvent (e.g., ethanol, methanol, or DMF, 3-5 mL).
-
If a catalyst is used, add it to the mixture (e.g., a catalytic amount of acetic acid or a solid-supported catalyst).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 90-150 °C) for a specified time (e.g., 5-30 minutes).[6][8] The optimal temperature and time should be determined experimentally.
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, collect the product by filtration and wash it with a cold solvent.
-
If the product is soluble, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Visualizations
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 13. sussex.figshare.com [sussex.figshare.com]
- 14. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles | MDPI [mdpi.com]
- 16. catalogimages.wiley.com [catalogimages.wiley.com]
- 17. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 18. jocpr.com [jocpr.com]
- 19. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 20. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Work-up procedures for reactions involving 2,4-Dibromothiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromothiazole-5-carboxylic acid.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for designing experiments and troubleshooting work-up procedures.
| Property | Value | Source |
| Molecular Formula | C₄HBr₂NO₂S | [1] |
| Molecular Weight | 286.93 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| pKa (Predicted) | 1.5 - 2.5 | General knowledge based on structure |
| Solubility (Predicted) | Soluble in polar aprotic solvents (e.g., DMF, DMSO), moderately soluble in ethers (e.g., THF, diethyl ether) and alcohols (e.g., methanol, ethanol), and sparingly soluble in non-polar solvents (e.g., hexanes) and water. | General knowledge |
Note on pKa and Solubility: The predicted pKa value suggests that this compound is a relatively strong carboxylic acid due to the electron-withdrawing effects of the two bromine atoms and the thiazole ring. This acidity can be exploited during aqueous work-ups. Its solubility will vary depending on the solvent, and it is expected to be more soluble in polar organic solvents.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: My reaction mixture is a heterogeneous slurry. How can I ensure complete reaction and simplify the work-up?
Answer: The limited solubility of this compound in many common reaction solvents can lead to heterogeneous mixtures.
-
Troubleshooting Steps:
-
Solvent Selection: Consider using a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.
-
Co-solvent System: The addition of a co-solvent like tetrahydrofuran (THF) or methanol might help to dissolve the starting material.
-
Temperature: Gently warming the reaction mixture may improve solubility and reaction rate. However, be cautious of potential side reactions at elevated temperatures, such as decarboxylation.
-
Monitoring: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material to ensure the reaction has gone to completion before initiating the work-up.
-
FAQ 2: I am having difficulty separating my product from unreacted starting material during the work-up. What is the best approach?
Answer: The acidic nature of this compound allows for a straightforward acid-base extraction to separate it from neutral or basic impurities.
-
Troubleshooting Workflow:
Figure 1. Work-up workflow for isolating this compound.
FAQ 3: My product seems to be degrading during the work-up or upon storage. What are the potential causes and how can I prevent this?
Answer: Thiazole rings, especially when substituted with electron-withdrawing groups, can be susceptible to degradation under certain conditions.
-
Potential Degradation Pathways:
-
Decarboxylation: Heating the carboxylic acid, particularly in the presence of acid or base, can lead to the loss of CO₂ to form 2,4-dibromothiazole.
-
Hydrolysis/Ring Opening: Although less common for thiazoles compared to oxazoles, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis of the thiazole ring.
-
-
Preventative Measures:
-
Temperature Control: Perform work-up procedures at room temperature or below whenever possible. Avoid excessive heating during solvent removal.
-
pH Control: Neutralize the reaction mixture as soon as the reaction is complete. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Inert Atmosphere: For sensitive downstream products, consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Storage: Store the compound in a cool, dark, and dry place.
-
FAQ 4: I am performing an amide coupling reaction with this compound. What is a reliable work-up procedure to remove the coupling reagents and byproducts?
Answer: A standard aqueous work-up is effective for purifying the amide product.
-
Experimental Protocol: Amide Coupling Work-up
-
Quenching: After the reaction is complete, quench the reaction mixture by adding water.
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic byproducts (like Hünig's base).
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted this compound.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purification: Further purification can be achieved by recrystallization or column chromatography.
-
-
Troubleshooting Logic for Amide Coupling Work-up:
Figure 2. Logic diagram for amide coupling work-up.
FAQ 5: I am using this compound in a Suzuki coupling reaction. What are the key considerations for the work-up?
Answer: The work-up for a Suzuki coupling will involve removing the palladium catalyst, boronic acid derivatives, and inorganic bases.
-
Key Work-up Considerations:
-
Catalyst Removal: After the reaction, the palladium catalyst can often be removed by filtration through a pad of celite.
-
Boronic Acid Removal: Unreacted boronic acid and its byproducts can typically be removed by washing with a basic aqueous solution.
-
Product Isolation: Since the product of a Suzuki coupling at one of the bromine positions will still be a carboxylic acid, you can utilize an acid-base extraction for purification as described in FAQ 2. If the carboxylic acid is subsequently esterified or converted to an amide in a one-pot procedure, the work-up will need to be adjusted accordingly to isolate a neutral product.
-
This technical support guide is intended to provide general advice. Specific reaction conditions and the nature of other reagents and products will influence the optimal work-up and purification strategy. Always refer to relevant literature and perform small-scale trials to optimize your procedures.
References
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to the 2- and 4-Bromo Positions of Dibromothiazole
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Dibrominated thiazoles, in particular, serve as versatile building blocks, offering multiple points for chemical modification. This guide provides an in-depth comparison of the reactivity of the 2-bromo and 4-bromo positions in 2,4-dibromothiazole, supported by experimental data, to inform the selection of appropriate synthetic strategies.
The key distinction in the reactivity of the bromine substituents in 2,4-dibromothiazole lies in the electronic environment of the carbon atoms to which they are attached. The carbon at the 2-position is flanked by both the nitrogen and sulfur heteroatoms, rendering it significantly more electron-deficient than the carbon at the 4-position.[1][2] This heightened electrophilicity makes the C2-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and more prone to metal-halogen exchange.[1][3] Consequently, 2,4-dibromothiazole is an excellent substrate for regioselective mono-functionalization at the C2 position.[1][2]
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity of the two bromine substituents is evident in a range of common synthetic reactions, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of 2,4-dibromothiazole, these reactions demonstrate a clear preference for the 2-position.
Negishi Coupling: This reaction, which couples an organozinc compound with an organic halide, proceeds with high regioselectivity and yield at the C2 position of 2,4-dibromothiazole.[2][4]
Stille Coupling: The Stille coupling, utilizing organotin reagents, also favors the C2 position. However, the yields for mono-substitution at C2 are generally slightly lower compared to the Negishi coupling.[2][4]
Sonogashira Coupling: This coupling of a terminal alkyne with an organic halide shows a strong preference for the more reactive C2-Br bond, allowing for the selective synthesis of 2-alkynyl-4-bromothiazoles.[2][4]
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for generating organometallic intermediates, which can then be reacted with various electrophiles. This reaction also exhibits high regioselectivity with 2,4-dibromothiazole. The bromine at the more acidic C2 position is selectively exchanged when treated with organolithium or Grignard reagents at low temperatures.[1][3]
Quantitative Data Summary
The following tables summarize the yields of regioselective mono-functionalization at the C2 position of 2,4-dibromothiazole in various cross-coupling reactions.
Table 1: Regioselective Negishi Coupling at the C2 Position of 2,4-Dibromothiazole [2][4]
| Organozinc Reagent | Product | Yield (%) |
| Alkyl zinc halides | 2-Alkyl-4-bromothiazole | 65-85 |
| Aryl zinc halides | 2-Aryl-4-bromothiazole | 65-85 |
Table 2: Comparative Yields for the Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles [2][4]
| Coupling Reaction | Nucleophile | Product | Yield (%) |
| Negishi | 2'-Alkyl-4-zinc-2,4'-bithiazole | 2'-Alkyl-4-bromo-2,4'-bithiazole | 88-97 |
| Stille | 2'-Phenyl/alkynyl-4-stannyl-2,4'-bithiazole | 2'-Phenyl/alkynyl-4-bromo-2,4'-bithiazole | 58-62 |
Experimental Protocols
Detailed experimental procedures for key regioselective reactions are provided below.
Regioselective Negishi Cross-Coupling of 2,4-Dibromothiazole (General Procedure)
To a solution of the organozinc reagent (1.2 mmol) in anhydrous THF (5 mL) is added 2,4-dibromothiazole (1.0 mmol) under an inert atmosphere. The palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol), is then added, and the reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the organozinc reagent. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-4-bromothiazole.[2][3]
Regioselective Stille Cross-Coupling of 2,4-Dibromothiazole (General Procedure)
In a flame-dried flask, 2,4-dibromothiazole (1.0 mmol), the organostannane reagent (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) are dissolved in an anhydrous solvent like toluene or DMF under an inert atmosphere. A copper(I) co-catalyst, such as CuI (0.1 mmol), may be added. The mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as indicated by TLC or LC-MS analysis. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of KF to remove tin byproducts. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the 2-substituted-4-bromothiazole.[2][3]
Regioselective Sonogashira Cross-Coupling of 2,4-Dibromothiazole (General Procedure)
To a degassed solution of 2,4-dibromothiazole (1.0 mmol) in a suitable solvent such as THF or DMF are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), a copper(I) salt (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over a drying agent, and concentrated. The product, 2-alkynyl-4-bromothiazole, is purified by column chromatography.[2][4]
Regioselective Bromine-Magnesium Exchange of 2,4-Dibromothiazole (General Procedure)
A solution of 2,4-dibromothiazole (1.0 mmol) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of a Grignard reagent such as i-PrMgCl (1.05 mmol) is added dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) to ensure selective metal-halogen exchange at the 2-position. The resulting organomagnesium intermediate can then be quenched with an electrophile (e.g., an aldehyde, ketone, or CO₂) to introduce a functional group at the C2 position. The reaction is worked up by adding a saturated aqueous solution of NH₄Cl, followed by extraction, drying, and purification.[1][3]
Factors Influencing Reactivity and Reaction Outcomes
The preferential reactivity of the 2-bromo position in 2,4-dibromothiazole is a consequence of the electronic properties of the thiazole ring. The following diagram illustrates the logical relationship between the electronic factors, the resulting reactivity, and the typical outcomes of various synthetic transformations.
References
A Comparative Guide to the Reactivity of 2,4-Dibromothiazole-5-carboxylic acid and 2-chlorothiazole-5-carboxylic acid
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. This guide provides an objective comparison of the reactivity of two key halogenated thiazole derivatives: 2,4-Dibromothiazole-5-carboxylic acid and 2-chlorothiazole-5-carboxylic acid. The information presented herein is supported by established chemical principles and illustrative experimental data to aid in the strategic selection of these building blocks.
Chemical Structures:
| Compound | Chemical Structure |
| This compound | ![]() |
| 2-chlorothiazole-5-carboxylic acid | ![]() |
Theoretical Reactivity Comparison
The reactivity of these two molecules is primarily dictated by the electronic nature of the thiazole ring and the identity of the halogen substituents. The thiazole ring is an electron-deficient heterocycle, and this effect is further enhanced by the presence of the electron-withdrawing carboxylic acid group at the 5-position.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the reactivity of the C-X (carbon-halogen) bond is a critical factor. The generally accepted trend for halide reactivity is I > Br > Cl.[1] This is due to the decreasing bond strength of the C-X bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[2] Consequently, the bromo-substituents in this compound are expected to be significantly more reactive than the chloro-substituent in 2-chlorothiazole-5-carboxylic acid.
For this compound, the two bromine atoms are in electronically distinct environments. The C2 position of the thiazole ring is the most electron-deficient, making the C2-Br bond more susceptible to oxidative addition by a palladium catalyst compared to the C4-Br bond.[3] This differential reactivity allows for regioselective mono-functionalization at the C2 position under carefully controlled conditions.[4]
In amide bond formation , the reactivity is primarily dependent on the activation of the carboxylic acid group. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride or an active ester, using a variety of coupling reagents. While the electronic nature of the thiazole ring can influence the acidity of the carboxylic acid proton and the reactivity of the activated intermediate, the choice of coupling reagent and reaction conditions are the dominant factors in determining the success of the amidation.[5]
Comparative Reactivity Data
The following tables summarize the expected reactivity of the two compounds in key synthetic transformations based on established chemical principles.
Table 1: Predicted Reactivity in Suzuki-Miyaura Cross-Coupling
| Feature | This compound | 2-chlorothiazole-5-carboxylic acid |
| Relative Reactivity | High. The C-Br bonds are more readily cleaved than a C-Cl bond.[1] | Low. The C-Cl bond is stronger and less reactive, often requiring more forcing conditions (higher temperatures, stronger bases, and specialized ligands).[1] |
| Regioselectivity | Preferential reaction at the C2 position is expected, allowing for selective mono-arylation.[3][6] Double coupling is possible under more forcing conditions. | Not applicable (mono-halogenated). |
| Typical Conditions | Milder reaction conditions (lower temperatures, weaker bases) are generally sufficient. A variety of standard palladium catalysts and ligands can be employed. | Often requires higher temperatures, longer reaction times, and the use of electron-rich, sterically hindered phosphine ligands to facilitate oxidative addition. |
| Potential Side Reactions | Homocoupling of the boronic acid, debromination. | Homocoupling of the boronic acid, dechlorination (less common than debromination). |
Table 2: Considerations for Amide Bond Formation
| Feature | This compound | 2-chlorothiazole-5-carboxylic acid |
| Carboxylic Acid Activation | Standard coupling reagents (e.g., HATU, HOBt/EDC, PyBOP) are effective.[5] Conversion to the acyl chloride is also a viable strategy.[7] | Standard coupling reagents are also effective for this substrate.[5] |
| Influence of Halogens | The electron-withdrawing nature of the two bromine atoms may slightly increase the acidity of the carboxylic acid, potentially facilitating its activation. | The chloro substituent is also electron-withdrawing and will have a similar, albeit slightly lesser, electronic influence compared to the two bromo substituents. |
| Reaction Conditions | The choice of solvent, base, and coupling reagent will be the primary determinants of reaction success, largely independent of the halogen substituents. | Similar to the dibromo counterpart, the specific conditions for amidation will depend on the chosen coupling strategy and the nature of the amine. |
| Compatibility | The bromo substituents are generally stable under standard amide coupling conditions but may be susceptible to nucleophilic attack by certain amines under harsh conditions. | The chloro substituent is generally robust and less prone to nucleophilic displacement than the bromo substituents. |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling and amide bond formation. These protocols are intended as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of this compound (Mono-arylation at C2)
Reaction Scheme:
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aryl-4-bromothiazole-5-carboxylic acid.
Suzuki-Miyaura Coupling of 2-chlorothiazole-5-carboxylic acid
Reaction Scheme:
Procedure:
-
To a reaction vessel, add 2-chlorothiazole-5-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.02-0.05 equiv.), and a suitable phosphine ligand (e.g., SPhos or XPhos, 0.04-0.10 equiv.).
-
Add a solvent (e.g., toluene or 1,4-dioxane) and a strong base (e.g., K₃PO₄ or Cs₂CO₃).
-
Degas the mixture with an inert gas.
-
Heat the reaction to 100-120 °C and monitor for completion.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
Purification by column chromatography yields the 2-arylthiazole-5-carboxylic acid.
Amide Bond Formation using HATU
Reaction Scheme:
Procedure:
-
Dissolve the thiazole carboxylic acid (1.0 equiv.) in an aprotic solvent such as DMF or CH₂Cl₂.
-
Add a base, typically a tertiary amine such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equiv.).
-
Add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv.) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.[5]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for amide bond formation via carboxylic acid activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Amide Synthesis [fishersci.co.uk]
A Comparative Guide to Catalysts for Suzuki Coupling of Bromothiazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. For drug discovery and development, the thiazole motif is a privileged scaffold, and the ability to functionalize bromothiazoles via Suzuki coupling is of paramount importance for accessing novel chemical entities with potential therapeutic applications. The choice of catalyst is critical to the success of these transformations, influencing reaction yields, times, and functional group tolerance.
This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of bromothiazoles, supported by experimental data from the literature. We will delve into the performance of common palladium and nickel catalysts, provide detailed experimental protocols, and offer insights into catalyst selection for your specific research needs.
Catalyst Performance Comparison
The efficacy of a catalyst in the Suzuki coupling of bromothiazoles is influenced by several factors, including the position of the bromine atom on the thiazole ring, the electronic and steric nature of the boronic acid, and the reaction conditions. Below is a summary of the performance of various catalyst systems in the Suzuki coupling of different bromothiazole isomers.
Note: The data presented below is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. It is intended to provide a general overview of catalyst performance.
Table 1: Efficacy of Catalysts for the Suzuki Coupling of 2-Bromothiazole Derivatives
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | [1] |
| Pd(OAc)₂ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 | [1] |
| NiCl₂(PCy₃)₂ | Phenylboronic acid | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | High Yield | [2] |
Table 2: Efficacy of Catalysts for the Suzuki Coupling of 4-Bromothiazole Derivatives
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 80 | - | 61 | [3] |
| PdCl₂(dppf) | 4-Iodoanisole | Na₂CO₃ | Dioxane/H₂O | 80 | - | 49 | [3] |
| Pd(OAc)₂ / Buchwald Ligand | Various | K₃PO₄ | Toluene/H₂O | 100 | 2-12 | 75-95 | [4] |
| NiCl₂(dppp) | Arylboronic acids | K₃PO₄ | Dioxane | 80 | 12 | Good Yields | [5] |
Table 3: Efficacy of Catalysts for the Suzuki Coupling of 5-Bromothiazole Derivatives
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 80 | - | 80 | [3] |
| PdCl₂(dppf) | 4-Iodoanisole | K₃PO₄ | DMF | 80 | - | 68 | [3] |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [4] |
| NiCl₂(PCy₃)₂ | Heteroarylboronic acids | K₃PO₄ | 2-MeTHF | 100 | 12 | 70-98 | [2] |
Common Catalyst Classes for Suzuki Coupling of Bromothiazoles
The choice of catalyst is a critical parameter for a successful Suzuki coupling. Both palladium and nickel-based catalysts have proven effective, with the selection often depending on the specific substrate and desired reaction conditions.
-
Palladium Catalysts: Palladium complexes are the most widely used catalysts for Suzuki couplings.[6]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst, though it may require higher temperatures and longer reaction times for less reactive substrates.[1]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Known for its robustness and effectiveness with a broad range of substrates, including heteroaryl halides.[1][7]
-
Buchwald Ligands (e.g., SPhos, XPhos) with a Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃): These bulky, electron-rich phosphine ligands often lead to highly active catalysts that can promote challenging couplings at lower catalyst loadings and milder conditions.[4]
-
-
Nickel Catalysts: Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium, particularly for the coupling of challenging substrates.[2][8] They can be especially effective for activating the C-Br bond in electron-rich thiazole rings.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide. These protocols can serve as a starting point for the optimization of your specific Suzuki coupling reaction.
General Procedure for Palladium-Catalyzed Suzuki Coupling
This protocol is a general guideline for the Suzuki coupling of a bromothiazole with an arylboronic acid using a palladium catalyst.
Materials:
-
Bromothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a combination of a palladium precursor like Pd(OAc)₂ (1-2 mol%) and a ligand like SPhos (2-4 mol%))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask), add the bromothiazole, arylboronic acid, palladium catalyst (and ligand, if applicable), and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylthiazole.
General Procedure for Nickel-Catalyzed Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of a bromothiazole using a nickel catalyst.
Materials:
-
Bromothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Nickel catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., t-Amyl alcohol, 2-MeTHF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the bromothiazole, arylboronic acid, nickel catalyst, and base to a dry reaction vessel.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction for completion.
-
After cooling, work up the reaction as described in the palladium-catalyzed procedure.
-
Purify the product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a Suzuki coupling reaction, from setup to product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
Spectroscopic Showdown: A Comparative Guide to Confirming Regioselectivity in Thiazole Substitution
For researchers, scientists, and drug development professionals, the unambiguous determination of molecular structure is paramount. In the synthesis of substituted thiazoles, a critical five-membered heterocyclic scaffold in numerous pharmaceuticals, controlling and confirming the position of substituents (regioselectivity) is a frequent challenge. This guide provides a comprehensive comparison of spectroscopic techniques to definitively distinguish between thiazole regioisomers, equipping you with the data and methodologies to ensure the structural integrity of your compounds.
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, can often lead to the formation of regioisomeric mixtures, such as 2,4- and 2,5-disubstituted thiazoles. The subtle difference in the placement of a substituent can profoundly impact a molecule's biological activity, making accurate structural elucidation non-negotiable. This guide focuses on a model isomeric pair, 2,4-diphenylthiazole and 2,5-diphenylthiazole, to illustrate the power of modern spectroscopic methods in resolving this ambiguity.
At-a-Glance: Spectroscopic Fingerprints of Thiazole Regioisomers
The following table summarizes the key spectroscopic data for 2,4-diphenylthiazole and 2,5-diphenylthiazole, highlighting the diagnostic features that enable their differentiation.
| Spectroscopic Technique | 2,4-Diphenylthiazole | 2,5-Diphenylthiazole | Key Differentiating Features |
| ¹H NMR | H-5 proton signal | H-4 proton signal | The chemical shift and coupling patterns of the lone proton on the thiazole ring are distinct for each isomer. |
| δ ~7.5 ppm (s) | δ ~8.0 ppm (s) | ||
| ¹³C NMR | C-5 signal | C-4 signal | The chemical shifts of the unsubstituted carbon atoms on the thiazole ring provide clear evidence of the substitution pattern. |
| δ ~115 ppm | δ ~135 ppm | ||
| NOESY | Correlation between H-5 and ortho-protons of the C4-phenyl group. | No correlation between H-4 and the C5-phenyl group. | Nuclear Overhauser Effect (NOE) correlations reveal through-space proximity between protons, providing unequivocal evidence of regiochemistry. |
| HMBC | Correlation from H-5 to C-4 and C-2. | Correlation from H-4 to C-5 and C-2. | Heteronuclear Multiple Bond Correlation (HMBC) shows long-range couplings between protons and carbons, confirming the connectivity of the thiazole core. |
| IR Spectroscopy | Characteristic C-H and C=N stretching frequencies. | Similar characteristic stretching frequencies, often with subtle differences in the fingerprint region. | While less definitive than NMR, IR can provide supporting evidence. |
| Mass Spectrometry | Distinct fragmentation pattern. | Distinct fragmentation pattern. | The fragmentation patterns upon ionization can differ based on the substitution pattern, aiding in differentiation. |
Decisive Differentiation with 2D NMR Spectroscopy
While 1D ¹H and ¹³C NMR provide initial clues, 2D NMR techniques like NOESY and HMBC are the gold standard for unambiguous regioselectivity assignment.
Nuclear Overhauser Effect Spectroscopy (NOESY): This powerful technique identifies protons that are close in space, irrespective of their through-bond connectivity. In the case of 2,4-diphenylthiazole, a clear NOE correlation will be observed between the H-5 proton of the thiazole ring and the ortho-protons of the phenyl group at the C-4 position. Conversely, for 2,5-diphenylthiazole, no such correlation will be present between the H-4 proton and the phenyl group at C-5. This direct observation of spatial proximity provides irrefutable proof of the substitution pattern.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. For 2,4-diphenylthiazole, the H-5 proton will show correlations to the C-4 and C-2 carbons of the thiazole ring. In contrast, for 2,5-diphenylthiazole, the H-4 proton will exhibit correlations to the C-5 and C-2 carbons. These distinct correlation patterns definitively map the connectivity within the molecule.
Experimental Protocols for Structural Verification
Below are detailed methodologies for the key spectroscopic experiments used to confirm the regioselectivity of thiazole substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.
1D NMR (¹H and ¹³C):
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts and coupling constants of all protons.
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms.
2D NMR (COSY, HSQC, HMBC, and NOESY):
-
COSY (Correlation Spectroscopy): Acquire a standard COSY spectrum to establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard HSQC spectrum to identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a standard HMBC spectrum, optimizing the long-range coupling delay (typically 50-100 ms) to observe 2-3 bond correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a phase-sensitive NOESY spectrum with a mixing time appropriate for the molecular size (typically 0.5-1.5 seconds for small molecules) to observe through-space correlations.
Infrared (IR) Spectroscopy
-
Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic peaks for functional groups and compare the fingerprint regions of the isomers.
Mass Spectrometry (MS)
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).
-
Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern.
-
Compare the fragmentation patterns of the regioisomers to identify any diagnostic differences.
Visualizing the Workflow and Logic
To further clarify the process of spectroscopic analysis for regioselectivity determination, the following diagrams illustrate the experimental workflow and the logical decision-making process.
Navigating the Therapeutic Potential of Substituted Thiazole-5-Carboxamides: A Comparative Guide
While specific research on the biological activity of compounds directly derived from 2,4-Dibromothiazole-5-carboxylic acid is limited in publicly available literature, a broader examination of structurally related thiazole derivatives reveals significant therapeutic promise, particularly in the realms of anticancer and antimicrobial applications. This guide provides a comparative overview of the biological activities of various substituted thiazole-5-carboxamide derivatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
The thiazole ring is a prominent scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Modifications at the 2, 4, and 5 positions of the thiazole nucleus have led to the development of derivatives with a wide range of pharmacological effects, including antibacterial, antifungal, and antitumor activities.[1] This guide will focus on the impact of substitutions on the thiazole-5-carboxamide core, drawing comparisons from various studies to highlight potential structure-activity relationships.
Comparative Anticancer Activity of Thiazole-5-Carboxamide Derivatives
Several studies have demonstrated the potent anticancer effects of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives against various cancer cell lines. The substitutions on the phenylamide moiety play a crucial role in determining the cytotoxic efficacy.
Below is a summary of the percentage of growth inhibition of selected cancer cell lines by various N-substituted 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamides.
| Compound ID | N-Phenylamide Substituent | A-549 (Lung Cancer) % Inhibition | Bel7402 (Liver Cancer) % Inhibition | HCT-8 (Intestine Cancer) % Inhibition |
| 1a | 4-chloro-2-methylphenyl | 48% | 35% | 28% |
| 1b | 2-(trifluoromethyl)phenyl | 25% | 18% | 15% |
| 1c | 2,4,6-trichlorophenyl | 33% | 22% | 19% |
Data synthesized from a study on novel thiazole-5-carboxamide derivatives, which reported the highest activity for the 4-chloro-2-methylphenyl substituted compound.[2]
Comparative Antimicrobial Activity of Thiazole Derivatives
The thiazole scaffold is also a key component in the development of new antimicrobial agents. The nature and position of substituents on the thiazole ring significantly influence the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
The following table summarizes the antimicrobial activity of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives.
| Compound ID | Substituent on 2-amine | S. aureus MIC (µM) | E. coli MIC (µM) | Antifungal Activity |
| 2a | Unsubstituted amine | 16.1 | 16.1 | Comparable to fluconazole |
| 2b | Substituted amine derivative 1 | >100 | >100 | Not specified |
| 2c | Substituted amine derivative 2 | >100 | >100 | Not specified |
| 2d | Substituted amine derivative 3 | >100 | >100 | Not specified |
Data from a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, where the unsubstituted amine showed the most promising antibacterial activity.[3]
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[4]
-
MTT Addition: Following the treatment period, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Cellular Mechanisms and Experimental Processes
To better understand the context of this research, the following diagrams illustrate a key signaling pathway often targeted by anticancer agents and a typical workflow for screening new therapeutic compounds.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by thiazole derivatives.[4]
Caption: A typical experimental workflow for the screening of novel anticancer compounds.[4]
References
Comparative Guide to Alternatives for 2,4-Dibromothiazole-5-carboxylic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the strategic selection of building blocks is paramount to the efficient synthesis of target molecules. 2,4-Dibromothiazole-5-carboxylic acid is a valuable reagent, offering two reactive sites for diversification. However, the exploration of alternative dihalogenated thiazole-5-carboxylic acids can provide advantages in terms of reactivity, selectivity, and cost. This guide presents a comparative overview of this compound and its chloro- and mixed halogenated analogs, supported by available experimental data and synthetic protocols.
Performance Comparison of Dihalogenated Thiazole-5-carboxylic Acids
The reactivity of dihalogenated thiazoles in cross-coupling reactions, a common application for these building blocks, is primarily governed by the nature of the carbon-halogen bond. The generally accepted order of reactivity is C-Br > C-Cl, which allows for selective functionalization of mixed halogenated derivatives. Below is a comparative summary of key attributes for this compound and its alternatives.
Table 1: Comparison of Synthetic Yields and Physical Properties
| Reagent | Synthetic Yield | Melting Point (°C) | Molecular Weight ( g/mol ) | Key Advantages | Potential Limitations |
| This compound | Moderate | 168-170 | 286.93 | High reactivity of both bromine atoms for sequential or double functionalization. | Lower selectivity in some reactions, potentially higher cost. |
| 2,4-Dichlorothiazole-5-carboxylic acid | 33% (from 2,4-thiazolidinedione)[1][2][3] | 145-147 | 198.04 | Lower cost of starting materials, C-Cl bonds allow for different catalytic conditions. | Lower reactivity compared to brominated analogs. |
| 2-Bromo-4-chlorothiazole-5-carboxylic acid | Commercially available[4][5] | 165-167 | 242.48 | Differential reactivity of C-Br and C-Cl bonds enables regioselective synthesis. | Synthesis can be multi-step. |
| 2-Chloro-4-bromothiazole-5-carboxylic acid | Plausible synthesis | Data not available | 242.48 | Potential for regioselective reactions, with the C4-Br being more reactive. | Synthetic protocols not well-established. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for the synthesis of the parent dihalogenated thiazoles, which can be further oxidized to the corresponding carboxylic acids.
Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde[1][2][3]
This protocol describes the synthesis of the aldehyde precursor to 2,4-dichlorothiazole-5-carboxylic acid.
Procedure:
-
To a solution of 2,4-thiazolidinedione (1 equivalent) in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 3-10 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then heated to reflux (approximately 115-120 °C) for 1-10 hours until the evolution of HCl gas ceases.
-
The mixture is cooled and carefully poured onto ice water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or crystallization to yield 2,4-dichlorothiazole-5-carboxaldehyde (reported yield: 33-60%).
The resulting aldehyde can be oxidized to the carboxylic acid using standard oxidation methods (e.g., Pinnick oxidation with sodium chlorite).
General Procedure for Suzuki-Miyaura Coupling of Dihalogenated Thiazoles
This generalized protocol can be adapted for the selective functionalization of mixed halo-thiazoles.
Procedure:
-
In a reaction vessel, the dihalogenated thiazole derivative (1 equivalent), the boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) are combined.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., toluene/water or dioxane/water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Note: For mixed halo-thiazoles, the more reactive C-Br bond will typically react first under standard Suzuki conditions. The C-Cl bond can then be functionalized using more forcing conditions or a different catalyst system.
Logical Relationships and Workflows
Synthetic Versatility of Dihalogenated Thiazoles
The differential reactivity of the halogen atoms in mixed halo-thiazoles allows for a stepwise and controlled introduction of various substituents, making them valuable scaffolds in drug discovery.
Caption: Synthetic utility of mixed dihalothiazoles.
General Workflow in Thiazole-Based Drug Discovery
Thiazole-containing molecules are often investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.[6][7][8] The following workflow illustrates a typical process in the development of such inhibitors.
Caption: A typical workflow for thiazole-based drug discovery.
Signaling Pathway Context
Thiazole derivatives have been identified as potent inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[6][8] The ability to synthesize a diverse library of thiazole-containing compounds is crucial for structure-activity relationship (SAR) studies aimed at optimizing their inhibitory activity.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
References
- 1. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]
- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 4. 2-Bromo-4-chlorothiazole-5-carboxylic acid|lookchem [lookchem.com]
- 5. 139670-04-5|2-Bromo-4-chlorothiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted Thiazoles: A DFT Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of substituted thiazoles based on Density Functional Theory (DFT) calculations. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2][3] Understanding how different substituents impact the electronic properties and reactivity of the thiazole ring is crucial for the rational design of novel therapeutic agents. This document summarizes key reactivity descriptors obtained from DFT studies, offering a quantitative comparison of various substituted thiazole derivatives.
Data Presentation: Comparative Analysis of Electronic Properties
The reactivity of a molecule is intrinsically linked to its electronic structure. DFT calculations provide valuable insights into this by determining parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.[4][5]
Below are tables summarizing the calculated electronic properties for a series of substituted thiazole and thiadiazole derivatives from various studies. It is important to note that direct comparison between different studies should be approached with caution due to variations in computational methods.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Substituted 1,3,4-Thiadiazoles
| Compound | Substituents | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 1 | 2,5-diamine | - | - | -0.991 |
| 2 | 5-methyl-2-amine | - | - | -4.116 |
| 3 | 2,5-dimethyl | - | - | -5.251 |
| 4 | 2-amine | - | - | -4.650 |
| 5 | 2-methyl | - | - | -5.662 |
Note: The original data presented the energy gap in eV, but the individual HOMO/LUMO energies were not explicitly listed in the abstract. A smaller energy gap suggests higher reactivity, indicating that compound 1 (1,3,4-thiadiazole-2,5-diamine) is the most reactive in this series.
Table 2: Global Reactivity Descriptors of Azo-Thiazole Derivatives [2]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) |
| 3a | -6.29 | -4.63 | 1.66 | 0.83 | 1.20 | 5.46 | - |
| 3b | -6.31 | -4.59 | 1.72 | 0.86 | 1.16 | 5.45 | - |
| 3c | -8.03 | -6.21 | 1.82 | 0.91 | 1.09 | 7.12 | - |
Note: A higher softness value, as seen in compound 3a, suggests a greater predisposition to electronic alterations and thus higher reactivity.[2]
Table 3: Mulliken Atomic Charges of N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine [6]
| Atom | Charge (e) |
| N5 | -0.428 |
| C13 | -0.344 |
| N2 | -0.371 |
| S12 | 0.233 |
| C1 | 0.219 |
The Mulliken population analysis provides insight into the charge distribution within a molecule.[6][7] Atoms with more negative charges are more likely to donate electrons and act as nucleophilic centers. In this example, the nitrogen atoms (N5, N2) and a carbon atom (C13) are the most electron-rich sites. Conversely, the sulfur atom (S12) and another carbon atom (C1) are the most electron-deficient and thus susceptible to nucleophilic attack.[6]
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing DFT. The accuracy of these calculations is highly dependent on the chosen functional and basis set.
General DFT Computational Protocol
A typical DFT study to analyze the reactivity of substituted thiazoles involves the following steps:
-
Structure Optimization: The geometry of the molecule is optimized to find its lowest energy conformation. This is crucial as the electronic properties are dependent on the molecular structure.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Once the geometry is optimized, single-point energy calculations are performed to determine various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): These calculations provide the energies and spatial distribution of the HOMO and LUMO.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions.[8][9]
-
Mulliken Population Analysis: This analysis provides the net charge on each atom in the molecule.[6][7]
-
Commonly used DFT functionals for such studies include B3LYP and ωB97XD, paired with basis sets like 6-31G(d,p) or 6-311++G(d,p).[6][10][11] The choice of functional and basis set represents a trade-off between computational cost and accuracy.
Synthesis of Thiazole Derivatives: Hantzsch Thiazole Synthesis
Many of the studied thiazole derivatives are synthesized via the Hantzsch thiazole synthesis.[10] This method involves the reaction of an α-haloketone with a thioamide.
A generalized experimental protocol for the Hantzsch synthesis is as follows:
-
Reaction Setup: A solution of the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or dioxane) is prepared in a round-bottom flask.
-
Addition of Thioamide: The thioamide (1 equivalent) is added to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography, to yield the desired substituted thiazole.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the DFT analysis and synthesis of substituted thiazoles.
Caption: Workflow for DFT-based reactivity analysis of substituted thiazoles.
Caption: The Hantzsch synthesis pathway for substituted thiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjweb.com [irjweb.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking a New Era of Thiazole Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted thiazoles, a cornerstone of many pharmaceuticals and functional materials, is a field of continuous innovation. This guide provides a comprehensive comparison of established and emerging synthetic routes, offering a benchmark for the development of new, efficient, and sustainable methodologies. We present a detailed analysis of the Hantzsch Thiazole Synthesis, the Cook-Heilbron Synthesis, Domino Reactions, C-H Activation strategies, Microwave-Assisted Synthesis, and the burgeoning field of Flow Chemistry.
Comparative Performance of Synthetic Routes
The following tables summarize the key performance indicators for each synthetic route, allowing for a rapid and objective comparison of their efficiency and applicability.
Table 1: Hantzsch Thiazole Synthesis
| Entry | α-Haloketone | Thioamide/Thiourea | Reaction Conditions | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol, 100°C, 30 min | High (not specified) | [1] |
| 2 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & various benzaldehydes | EtOH/H₂O (1/1), SiW.SiO₂ catalyst, 65°C, 2-3.5 h | 79-90 | [2] |
| 3 | 2'-Hydroxy-5'-chloro-α-haloketones | Thiourea & o-hydroxybenzaldehyde | Solvent-free, grinding, room temperature | High (not specified) | [2] |
Table 2: Cook-Heilbron Thiazole Synthesis
| Entry | α-Aminonitrile/Aminocyanoacetate | Dithioacid/CS₂ Derivative | Reaction Conditions | Yield (%) | Reference |
| 1 | Aminoacetonitrile | Dithiophenylacetic acid | Not specified | Not specified | [3] |
| 2 | Ethyl aminocyanoacetate | Dithiophenylacetic acid | Not specified | Not specified | [3] |
| 3 | Aminoacetonitrile | Ethyldithioacetate | Not specified | Not specified | [4] |
Table 3: Domino Reactions for Thiazole Synthesis
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Reaction Conditions | Yield (%) | Reference |
| 1 | Arylglyoxals | Lawsone | Thiobenzamides | Acetic acid, 90°C, 10 min | Excellent (e.g., 95% for 4b) | [5] |
| 2 | Primary aliphatic amine | Aryl(bromo)acetonitrile | Carbon disulfide | Na₂CO₃, NaI (cat.), EtOH, rt, 10 min | up to 94 | |
| 3 | 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide | Various carbonyl compounds | Neat, room temperature, 10 min | Good to Excellent (e.g., 87% for 4a) | [6] |
Table 4: C-H Activation for Thiazole Arylation
| Entry | Thiazole Derivative | Aryl Halide | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| 1 | 2-Alkyl/Arylthiazole | Aryl Bromide | Pd(OAc)₂ (0.1-0.001 mol%) | K₂CO₃, DMA, 150°C | Moderate to High | [7] |
| 2 | Imidazo[2,1-b]thiazole | Aryl Bromide | Palladium catalyst | Microwave irradiation | Not specified | [7] |
| 3 | Thiazole | Aryl Iodide | Pd/PPh₃/NaOtBu | Not specified | High | [4] |
| 4 | Thiazole | Aryl Iodide | Pd/Bphen/K₃PO₄ | Not specified | Various | [4] |
Table 5: Microwave-Assisted Thiazole Synthesis
| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |
| 1 | Substituted ketone, thiourea, iodine | Conventional | 8-10 h | Lower | [8] |
| 2 | Substituted ketone, thiourea, iodine | Microwave (170 W) | 5-15 min | Higher | [8] |
| 3 | 2-Aminothiophenols/2-Aminophenols, Aldehydes | Microwave | Not specified | Good to Excellent | [9] |
| 4 | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Microwave (500 W, 150°C) | 4-8 min | High/Efficient | [10] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed, offering a practical guide for laboratory implementation.
Hantzsch Thiazole Synthesis: One-Pot, Three-Component Protocol[2]
A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (SiW.SiO₂) as a catalyst is refluxed in a 1:1 mixture of ethanol and water (5 mL) with stirring for 2-3.5 hours at 65°C. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then washed with ethanol, dissolved in acetone, and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting solid is dried to afford the polysubstituted thiazole.
Cook-Heilbron Thiazole Synthesis: General Concept[3][4]
The Cook-Heilbron synthesis provides access to 5-aminothiazoles through the reaction of α-aminonitriles or α-aminocyanoacetates with a source of a thioacyl group, such as dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates. The reaction is typically carried out at room temperature under mild, often aqueous, conditions. The choice of the thioacylating agent and the α-aminonitrile determines the substituents at the 2- and 4-positions of the resulting 5-aminothiazole.
Domino Reaction: One-Pot Synthesis of Lawsone-Linked Thiazoles[5]
In a reaction tube, phenylglyoxal monohydrate (0.5 mmol), lawsone (0.5 mmol), and thiobenzamide (0.5 mmol) are added to acetic acid (0.5 mL). The mixture is stirred and heated at 90°C in a silicone oil bath for 10 minutes. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed with ethanol, and dried to yield the highly functionalized thiazole.
C-H Activation: Ligand-Free Palladium-Catalyzed Direct Arylation[7]
A mixture of the thiazole derivative (1 mmol), aryl bromide (1.2 mmol), potassium carbonate (2 mmol), and palladium(II) acetate (0.001 to 0.1 mol%) in dimethylacetamide (DMA) is heated at 150°C in a sealed tube. The reaction progress is monitored by GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 5-arylthiazole.
Microwave-Assisted Synthesis: Three-Component Reaction[10]
To a solution of maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL), a catalytic amount of glacial acetic acid is added. The mixture is subjected to microwave irradiation at 500 W and 150°C for 2 minutes. Subsequently, the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g) are added, and the reaction mixture is further irradiated under the same conditions for 4-8 minutes, with the reaction progress monitored by TLC. After completion, the solvent is evaporated, and the residue is treated with water. The solid product is collected by filtration, washed with water, and recrystallized from an appropriate solvent to give the pure thiazole derivative.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations of each synthetic route.
Caption: The Hantzsch synthesis workflow.
Caption: The Cook-Heilbron synthesis workflow.
Caption: The Domino reaction logical relationship.
Caption: C-H activation for thiazole arylation workflow.
Caption: The Microwave-Assisted synthesis workflow.
Caption: A generalized Flow Chemistry experimental setup.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Thiazole-Based Compounds
The robust validation of analytical methods is a cornerstone of drug discovery and development, ensuring data accuracy, reliability, and regulatory compliance. For thiazole-based compounds, a prevalent scaffold in medicinal chemistry, a variety of analytical techniques are employed for quantification and stability assessment. This guide provides an objective comparison of commonly used methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategies.
The most frequently utilized techniques for the analysis of thiazole derivatives are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is lauded for its simplicity, affordability, and accessibility, making it a workhorse in many laboratories.[1] In contrast, LC-MS/MS offers superior sensitivity and selectivity, which is crucial for analyzing complex biological matrices.[2][3]
Comparative Analysis of HPLC-UV and LC-MS/MS Methods
High-Performance Liquid Chromatography (HPLC) is one of the most recommended techniques for stability studies due to its high sensitivity and specificity.[4] It is often paired with UV or Diode-Array Detection (DAD). LC-MS/MS methods provide high selectivity and sensitivity, particularly for determining compounds in biological matrices like plasma and red blood cells.[2][3][5]
Below is a comparative summary of validation parameters for different thiazole-based compounds using these two principal methods.
Table 1: HPLC-UV Method Validation Parameters for Thiazole Compounds
| Compound/Matrix | Linearity Range (µg/mL) | LOQ (µg/mL) | LOD (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Indole-Thiazole Derivative (CS03) | 1 - 20 | - | - | 98.67 - 100.83 | < 2.0 | [6] |
| Thiazolylhydrazone Derivative (RN104) | 20 - 240 | - | - | 98.0 - 102.0 | < 5.0 | [4] |
| Thiamazole Related Substances | 0.5 - 25 | < 0.5 | < 0.5 | - | - | [7] |
| Thiabendazole (Solid Food Matrix) | 0.31 - 20.00 | 0.028 | 0.009 | 97.4 - 103.7 | 0.1 - 0.7 | [8] |
| Thiabendazole (Liquid Food Matrix) | 0.31 - 20.00 | 0.052 | 0.017 | 97.2 - 103.8 | 0.1 - 0.9 | [8] |
| Aminothiazole (21MAT) | 0.5 - 1.5 (mg/mL) | - | - | 98.0 - 102.0 | < 2.0 | [9] |
Table 2: LC-MS/MS Method Validation Parameters for Thiazole Compounds
| Compound/Matrix | Linearity Range | LOQ | Accuracy (% of Nominal) | Precision (%RSD) | Reference |
| Antimalarial Thiazolium (T1) in Plasma | 2.25 - 900 µg/L | 2.25 µg/L | 92.6 - 111 | < 14.5 | [2][3] |
| Antimalarial Thiazolium (T2) in Plasma | 2.25 - 900 µg/L | 2.25 µg/L | 95.6 - 108 | < 13.0 | [2][3] |
| Antimalarial Thiazolium (T1) in Blood/RBCs | 4.5 - 900 µg/kg | 4.5 µg/kg | 92.6 - 111 | < 14.5 | [2][3] |
| Antimalarial Thiazolium (T2) in Blood/RBCs | 4.5 - 900 µg/kg | 4.5 µg/kg | 95.6 - 108 | < 13.0 | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for sample preparation and chromatographic analysis based on published studies.
Protocol 1: Stability-Indicating HPLC-UV Method for a Thiazolylhydrazone Derivative (RN104) [4]
-
Chromatographic System: HPLC with Diode-Array Detection (DAD).
-
Column: C18 end-capped column (250 × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of water and acetonitrile (15:85 v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 25 μL.
-
Detection: DAD detection at 240 nm.
-
Forced Degradation Study:
-
Acidic/Alkaline Hydrolysis: Reflux the drug solution with HCl or NaOH.
-
Oxidation: Treat the drug solution with H₂O₂.
-
Photolysis: Expose the drug solution to UV light.
-
Thermolysis: Heat the drug solution.
-
Analyze all stressed samples using the validated HPLC method to check for degradation products and ensure peak purity.
-
Protocol 2: LC-MS/MS Method for Antimalarial Thiazolium Compounds in Biological Matrices [2][3]
-
Sample Pre-treatment:
-
Perform protein precipitation on the plasma, whole blood, or red blood cell samples.
-
Follow with Solid Phase Extraction (SPE) for sample clean-up.
-
-
Chromatographic System: LC system coupled with a quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Zorbax eclipse XDB C8 column.
-
Mass Spectrometric Analysis:
-
Operate in single ion monitoring (SIM) mode.
-
Monitor specific m/z ratios for each analyte and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the drug to the internal standard against the concentration. A quadratic relationship may be used.
-
Visualizing Analytical Workflows
Understanding the logical flow of experiments is essential for method validation. The following diagrams, generated using Graphviz, illustrate standard workflows.
Caption: General workflow for analytical method validation.
Caption: Workflow for a stability-indicating forced degradation study.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of thiazole-based compounds depends on the specific requirements of the study. HPLC-UV offers a reliable and cost-effective solution for routine analysis and stability testing, especially when analyte concentrations are relatively high.[4][7] For applications demanding higher sensitivity and specificity, such as the quantification of drugs in complex biological fluids or the analysis of trace-level impurities, LC-MS/MS is the superior method.[2][3] The validation of any chosen method according to established guidelines, such as those from the International Council for Harmonisation (ICH), is a mandatory step to ensure the integrity of the generated data.[7][8][10] This guide provides a framework and comparative data to assist in making informed decisions for the analytical validation of this important class of compounds.
References
- 1. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 2. A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. res-1.cloudinary.com [res-1.cloudinary.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
Safety Operating Guide
Safe Disposal of 2,4-Dibromothiazole-5-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2,4-Dibromothiazole-5-carboxylic acid is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This compound is known to cause skin and eye irritation and may be harmful if ingested or inhaled.[1]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and irritation.[1] |
| Body Protection | Impervious clothing (lab coat) | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | Avoids inhalation of dust or fumes.[1] |
General Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Ensure eyewash stations and safety showers are readily accessible.[2]
Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of this compound. This process is designed to be conducted by trained personnel in a controlled laboratory environment.
Step 1: Containment and Collection
-
Prevent Dust Formation: Handle the solid material carefully to avoid creating dust.
-
Sweep and Collect: In case of a spill, carefully sweep up the solid material.[2]
-
Use Suitable Containers: Place the collected waste into a clearly labeled, suitable container for disposal.[2][3] The container should be kept tightly closed.[2][3]
Step 2: Waste Classification and Labeling
-
Hazardous Waste Determination: Due to its chemical nature, this compound should be treated as hazardous chemical waste.
-
Labeling: The waste container must be clearly labeled with the chemical name ("Waste this compound") and appropriate hazard symbols.
Step 3: Storage Prior to Disposal
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and bases.[2][4]
-
Locked Storage: It is recommended to store the waste in a locked-up area.[1][2]
Step 4: Final Disposal
-
Approved Waste Disposal Facility: The final disposal of this compound must be carried out by an approved and licensed waste disposal company.[2][3]
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.[1] Do not empty into drains or release into the environment.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,4-Dibromothiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2,4-Dibromothiazole-5-carboxylic acid (CAS No. 139669-96-8). While a specific Safety Data Sheet (SDS) for this compound was not located, this document synthesizes data from the SDS of closely related analogs, such as 2,4-Dibromothiazole and 2-Bromothiazole-5-carboxylic acid, to provide comprehensive safety protocols.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified for analogous compounds, which include skin irritation, serious eye damage, and respiratory irritation.[1][2]
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Must conform to NIOSH (US) or EN 166 (EU) standards.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves prior to use and use proper removal techniques. |
| Skin and Body Protection | Laboratory coat and, if necessary, impervious clothing. | Protective clothing should be selected based on the specific laboratory conditions and the amount of the substance being handled.[1][3] |
| Respiratory Protection | Dust mask or a NIOSH/MSHA or European Standard EN 149 approved respirator. | A respirator is recommended if exposure limits are exceeded or if irritation is experienced.[4] |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[1][3]
-
Take precautionary measures to avoid the formation of dust.[2][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
-
Avoid direct contact with the substance. Do not get it in the eyes, on the skin, or on clothing.[4]
-
Wash hands thoroughly after handling the material.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2][4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][4]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Rinse mouth with water.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[2][5]
Disposal Plan:
-
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.
-
It is recommended to dispose of this chemical through a licensed professional waste disposal service.[2][4]
-
Do not allow the product to enter drains or waterways.[4] Contaminated packaging should be treated as the product itself.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


